Hazimycin 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S)-3-[3-[5-[(2R)-3-amino-2-isocyano-3-oxopropyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-isocyanopropanamide |
InChI |
InChI=1S/C20H18N4O4/c1-23-15(19(21)27)9-11-3-5-17(25)13(7-11)14-8-12(4-6-18(14)26)10-16(24-2)20(22)28/h3-8,15-16,25-26H,9-10H2,(H2,21,27)(H2,22,28)/t15-,16+ |
InChI Key |
GGZGYPHSDRAUHA-IYBDPMFKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Hazimycin 6 from Kitasatospora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Hazimycin 6, a member of the isonitrile-containing class of antibiotics. The focus is on the methodologies employed in the cultivation of the producing organism, Kitasatospora, the extraction and purification of the compound, and its structural and biological characterization. This document is intended to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and antibiotic development.
Introduction to Hazimycins
Hazimycins are a unique class of antibiotics characterized by the presence of one or more isonitrile functional groups.[1][2] These natural products have garnered interest due to their antimicrobial activities. A notable discovery in this family was the isolation of new congeners, hazimycins B, C, and D, from the actinomycete strain Kitasatospora sp. P07101, alongside the previously identified hazimycin, which was subsequently renamed hazimycin A.[2] Structural analyses have revealed that these compounds are di-tyrosine analogues.[1] The antimicrobial activity of hazimycins appears to be strongly linked to the presence of the isonitrile groups, with hazimycin A, which possesses two such groups, exhibiting the most significant activity against Gram-positive bacteria and Candida albicans. Furthermore, recent research has identified the biosynthetic gene cluster for hazimycin in Kitasatospora purpeofusca HV058 and has shown that hazimycin A acts as a chalkophore, binding to copper, which can modulate its antimicrobial efficacy. The genus Kitasatospora is a well-established source of diverse and bioactive secondary metabolites, making it a continued focus for natural product discovery.
Experimental Protocols
Cultivation of Kitasatospora sp. P07101
A detailed protocol for the fermentation of Kitasatospora sp. P07101 for the production of hazimycins is outlined below.
2.1.1. Fermentation Medium
While the specific medium for Kitasatospora sp. P07101 is not exhaustively detailed in the primary literature, a common medium for the cultivation of Kitasatospora species for secondary metabolite production is Glucose-Yeast-Malt (GYM) medium.
-
Composition of GYM Medium:
-
Glucose: 4.0 g/L
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
CaCO₃: 2.0 g/L
-
Agar: 12.0 g/L (for solid medium)
-
Distilled Water: 1000 mL
-
Adjust pH to 7.2 before adding agar. CaCO₃ is omitted for liquid medium.
-
2.1.2. Fermentation Conditions
-
Inoculation: A seed culture of Kitasatospora sp. P07101 is prepared by inoculating a suitable liquid medium and incubating until sufficient growth is achieved.
-
Production Culture: The production fermentation is carried out in a larger volume of liquid medium, inoculated with the seed culture.
-
Incubation: The culture is incubated for a period of three days.
-
Agitation and Aeration: Adequate agitation and aeration are crucial for the growth of filamentous actinomycetes and the production of secondary metabolites. Specific parameters should be optimized for the particular fermentation setup.
-
Temperature: A standard incubation temperature for many Kitasatospora species is 28-30°C.
Isolation and Purification of Hazimycins
The following protocol for the isolation and purification of hazimycins is based on the methodology described for the congeners from Kitasatospora sp. P07101.
2.2.1. Extraction
-
Harvesting: The three-day-old fermentation broth (e.g., 6.5 L) is harvested.
-
Separation of Mycelia and Supernatant: The broth is centrifuged to separate the mycelial biomass from the supernatant. The supernatant contains the secreted hazimycins.
2.2.2. Initial Purification by Column Chromatography
-
Adsorption: The supernatant is loaded onto a Diaion HP-20 column.
-
Washing: The column is washed with distilled water to remove polar impurities.
-
Elution: The hazimycins are eluted from the column with methanol.
-
Concentration: The methanolic eluate is concentrated in vacuo to yield a crude extract.
2.2.3. Final Purification by High-Performance Liquid Chromatography (HPLC)
-
HPLC System: A preparative HPLC system equipped with a suitable column (e.g., PEGASIL ODS) is used for the final purification steps.
-
Solvent System: A gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid (TFA) is a common solvent system for the separation of these compounds.
-
Detection: The eluting compounds are monitored by UV detection at a wavelength of 210 nm.
-
Fraction Collection: Fractions corresponding to the peaks of the different hazimycin congeners are collected.
-
Final Product: The collected fractions are concentrated to yield the purified hazimycins.
Quantitative Data
Physicochemical Properties of Hazimycin Congeners
| Property | Hazimycin B | Hazimycin C | Hazimycin D |
| Appearance | Pale yellow powder | Colorless oil | Colorless oil |
| Molecular Formula | C₂₀H₂₀N₄O₅ | C₂₀H₂₀N₄O₅ | C₂₀H₁₈N₄O₄ |
| UV λmax (nm) | ~212 and 289 | ~212 and 289 | ~212 and 289 |
Table based on data from Koyama et al., 2015.
Antimicrobial Activity of Hazimycins
The antimicrobial activity of hazimycins was evaluated against a panel of microorganisms. The results indicate that hazimycin A possesses the most significant activity.
| Test Microorganism | Hazimycin A (MIC, µg/mL) | Hazimycin B (MIC, µg/mL) | Hazimycin C (MIC, µg/mL) | Hazimycin D (MIC, µg/mL) |
| Staphylococcus aureus | >100 | >100 | >100 | >100 |
| Bacillus subtilis | 12.5 | >100 | >100 | >100 |
| Micrococcus luteus | 6.25 | >100 | >100 | >100 |
| Escherichia coli | >100 | >100 | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 | >100 | >100 |
| Candida albicans | 25 | >100 | >100 | >100 |
| Aspergillus niger | >100 | >100 | >100 | >100 |
Table based on data from Koyama et al., 2015.
NMR Spectral Data
The structural elucidation of the hazimycin congeners was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the reported ¹H and ¹³C NMR chemical shifts for Hazimycins B, C, and D in DMSO-d₆.
¹H and ¹³C NMR Chemical Shifts for Hazimycin Congeners (in DMSO-d₆, δ in ppm)
| Position | Hazimycin B (¹³C) | Hazimycin B (¹H) | Hazimycin C (¹³C) | Hazimycin C (¹H) | Hazimycin D (¹³C) | Hazimycin D (¹H) |
| 2 | 58.9 | 4.49 | 40.1 | 4.98 | 40.4 | 4.90 |
| 3 | 37.8 | 2.86, 3.03 | 36.5 | 2.98 | 36.5 | 2.98 |
| 1' | 126.0 | - | 125.3 | - | 125.2 | - |
| 2' | 130.6 | 7.12 | 130.8 | 7.15 | 130.8 | 7.15 |
| 3' | 125.4 | - | 126.0 | - | 125.7 | - |
| 4' | 156.4 | - | 156.4 | - | 156.4 | - |
| 5' | 115.7 | 6.80 | 115.8 | 6.81 | 115.8 | 6.80 |
| 6' | 130.6 | 7.12 | 130.8 | 7.15 | 130.8 | 7.15 |
| 1" | 172.8 | - | 172.8 | - | 119.0 | - |
| 2" | 52.7 | 4.43 | 52.7 | 4.44 | 40.4 | 4.90 |
| 3" | 37.0 | 2.65, 2.90 | 36.7 | 2.60, 2.91 | 36.5 | 2.98 |
| 1''' | 127.8 | - | 127.8 | - | 125.2 | - |
| 2''' | 130.2 | 7.00 | 130.2 | 7.00 | 130.8 | 7.15 |
| 3''' | 126.0 | - | 125.3 | - | 125.7 | - |
| 4''' | 156.2 | - | 156.2 | - | 156.4 | - |
| 5''' | 115.6 | 6.71 | 115.6 | 6.70 | 115.8 | 6.80 |
| 6''' | 130.2 | 7.00 | 130.2 | 7.00 | 130.8 | 7.15 |
| NH-2 | - | 8.17 | - | - | - | 8.86 |
| NH-2" | - | 8.17 | - | 8.17 | - | 8.86 |
| CHO | 160.9 | 7.92 | 160.9 | 8.06 | 161.1 | 8.86 |
Data extracted and compiled from Koyama et al., 2015.
Visualizations
Experimental Workflow for Hazimycin Isolation
Caption: Experimental workflow for the isolation of hazimycins.
Logical Relationship of Hazimycin Biosynthesis
Caption: Logical relationship of hazimycin biosynthesis and function.
Conclusion
The hazimycins, particularly those isolated from Kitasatospora, represent a compelling class of natural products with potential for further development. This guide has provided a comprehensive overview of the technical aspects of their discovery and isolation, from fermentation to purification and characterization. The detailed protocols, quantitative data, and visual workflows are intended to facilitate further research into these intriguing molecules. Future work in this area could focus on optimizing fermentation conditions to improve yields, exploring the full biosynthetic pathway to enable synthetic biology approaches for analog generation, and further elucidating the mechanism of action to better understand their antimicrobial potential.
References
- 1. Genome mining of the hitachimycin biosynthetic gene cluster: involvement of a phenylalanine-2,3-aminomutase in biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome mining of actinomycin shunt products from Kitasatospora sp. YINM00002 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07277K [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hazimycin 6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hazimycin 6 is a naturally occurring antibiotic belonging to a class of isonitrile-containing di-tyrosine analogues. First isolated alongside its diastereomer, Hazimycin 5, this molecule has garnered interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of this compound. It includes a summary of its spectroscopic properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and antibiotic drug development.
Chemical Structure and Stereochemistry
This compound is a dimeric molecule derived from the oxidative coupling of two L-tyrosine units. Its core structure is a biphenyl-linked di-tyrosine scaffold, characterized by the presence of two isonitrile functional groups.[1] this compound and its diastereomer, Hazimycin 5, are interconvertible through a base-catalyzed process.
The absolute stereochemistry of the chiral centers is a critical feature of this compound. Through X-ray crystal structure determination of the related Hazimycin 5, which was identified as the meso compound with (R,S) stereochemistry, this compound has been assigned as the chiral diastereomer, possessing either an (S,S) or (R,R) configuration.[2] Given its biosynthesis from L-tyrosine, the naturally occurring enantiomer is presumed to be the (S,S) form.

Quantitative Data
The following tables summarize the key spectroscopic data for Hazimycin. It is important to note that the 1H and 13C NMR spectra of Hazimycin 5 and 6 were reported to be indistinguishable under the analytical conditions used in the original study.[2] The data presented for the hazimycin core structure are based on the analysis of related hazimycin congeners.[3]
Table 1: 1H and 13C NMR Spectroscopic Data for the Hazimycin Core Structure (in DMSO-d6) [3]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2, 2" | 40.4 | 4.90 (1H, dd, J=8.0, 7.6) |
| 3, 3" | 36.5 | 2.98 (1H, m) |
| 4, 4" | 161.1 | 8.06 (1H, s) |
| 1', 1'" | 125.2 | - |
| 2', 2'" | 132.5 | 7.08 (1H, s) |
| 3', 3'" | 125.7 | - |
| 4', 4'" | 153.9 | - |
| 5', 5'" | 115.8 | 6.80 (1H, d, J=8.4) |
| 6', 6'" | - | - |
| Isonitrile-C | ~160 | - |
| Amide-C=O | ~170 | - |
Table 2: Infrared (IR) Spectroscopic Data
| Functional Group | Absorption Frequency (cm-1) |
| Isonitrile (N≡C) | 2140 - 2180 |
| Amide (C=O) | 1680 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidative coupling of an N-protected L-tyrosine derivative, followed by the introduction of the isonitrile functional groups.
Experimental Workflow for the Synthesis of this compound
Detailed Protocol:
-
Preparation of N-formyl-L-tyrosine methyl ester: L-tyrosine methyl ester is formylated using a standard formylating agent (e.g., formic acid/acetic anhydride) to yield the N-formyl derivative.
-
Oxidative Coupling: The N-formyl-L-tyrosine methyl ester is subjected to oxidative coupling using horse-radish peroxidase to form the biphenyl-linked di-tyrosine core.
-
Isonitrile Formation: The resulting formamide groups are dehydrated using a dehydrating agent such as phosphoryl chloride (POCl3) in the presence of a base to yield the di-isonitrile product, this compound.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on Sephadex LH20.
X-Ray Crystallography
The determination of the stereochemistry of the hazimycins was accomplished by X-ray crystallography of Hazimycin 5.
Experimental Workflow for X-Ray Crystallography
Methodology:
-
Crystallization: Single crystals of Hazimycin 5 are grown from a suitable solvent system, for example, by slow evaporation or vapor diffusion.
-
Data Collection: A single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. Diffraction data are collected using an area detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.
Mechanism of Action
The precise signaling pathway of this compound has not been fully elucidated. However, studies on hazimycins and other diisonitrile-containing natural products suggest a mechanism of action involving the chelation of metal ions and the subsequent generation of reactive oxygen species (ROS).
The proposed mechanism involves the binding of copper ions by the isonitrile groups of Hazimycin. This complex can then participate in redox cycling, leading to the production of harmful ROS, such as superoxide (B77818) radicals and hydrogen peroxide, within the bacterial cell. The accumulation of ROS causes oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial growth inhibition and cell death.
Proposed Mechanism of Action of Hazimycin
Conclusion
This compound represents an intriguing class of natural products with a unique chemical architecture and a promising mode of action. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and methods for its synthesis and characterization. The elucidation of its crystal structure has been pivotal in defining its absolute stereochemistry. While the precise molecular targets are still under investigation, the proposed mechanism involving ROS generation offers a compelling avenue for further research. A deeper understanding of the structure-activity relationships and the molecular interactions of this compound will be crucial for its potential development as a novel therapeutic agent.
References
Unraveling the Assembly Line of a Unique Antibiotic: The Biosynthetic Pathway of Hazimycin 6
For Immediate Release
A comprehensive guide detailing the biosynthetic pathway of Hazimycin 6, a unique di-isonitrile containing dityrosine (B1219331) natural product, has been compiled for researchers, scientists, and drug development professionals. This technical whitepaper elucidates the genetic and enzymatic machinery responsible for the assembly of this complex molecule, providing a foundation for future bioengineering and drug discovery efforts.
The biosynthesis of this compound originates from the common amino acid L-tyrosine. The pathway can be dissected into three key stages: the formation of the dityrosine backbone, the installation of the characteristic isonitrile functionalities, and the subsequent enzymatic modifications leading to the final structure of this compound. The recent identification of the hazimycin biosynthetic gene cluster (hzm) in the actinomycete Kitasatospora purpeofusca HV058 has been a pivotal breakthrough in understanding this process.
The Genetic Blueprint: The hzm Biosynthetic Gene Cluster
Bioinformatic analysis of the hzm gene cluster has revealed a suite of enzymes essential for hazimycin biosynthesis. The proposed functions of the key genes within this cluster are summarized below.
| Gene | Proposed Function | Homology/Conserved Domains |
| hzmO | FAD-dependent monooxygenase | - |
| hzmP | Cytochrome P450 | - |
| hzmA | Isonitrile synthase | Isonitrile synthase superfamily |
| hzmB | Phosphoribosyltransferase | - |
| hzmC | Ribose-5-phosphate isomerase | - |
| hzmD | Amidotransferase | - |
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a fascinating example of enzymatic precision. The proposed pathway, based on the identified genes and established biochemical principles, is as follows:
-
Dityrosine Formation: The pathway commences with the oxidative coupling of two L-tyrosine molecules to form a dityrosine scaffold. This reaction is likely catalyzed by a peroxidase-like enzyme, although the specific enzyme from the hzm cluster responsible for this step is yet to be definitively characterized.
-
Isonitrile Installation: The key step in hazimycin biosynthesis is the formation of the two isonitrile groups. This transformation is catalyzed by the isonitrile synthase, HzmA, in conjunction with HzmB (phosphoribosyltransferase) and HzmC (ribose-5-phosphate isomerase). The proposed mechanism involves the condensation of the amino group of each tyrosine residue with ribulose-5-phosphate, followed by a series of enzymatic steps to yield the isonitrile functionality.
-
Final Tailoring Steps: Following the installation of the isonitrile groups, the molecule undergoes final modifications to yield this compound. These tailoring steps may include hydroxylations or other oxidative transformations, potentially catalyzed by the FAD-dependent monooxygenase (HzmO) and the cytochrome P450 (HzmP) encoded within the gene cluster.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Experimental Verification: Gene Knockout and Heterologous Expression
The function of the hzm gene cluster was confirmed through targeted gene knockout experiments in Kitasatospora purpeofusca and subsequent heterologous expression of the entire cluster in a model Streptomyces host.
Gene Knockout Protocol
A standard PCR-targeting method was employed to replace the hzm gene cluster in K. purpeofusca with an antibiotic resistance cassette. The general workflow is as follows:
-
Construction of the Disruption Cassette: A cassette containing an apramycin (B1230331) resistance gene (aac(3)IV) flanked by regions homologous to the upstream and downstream sequences of the hzm cluster was constructed.
-
Transformation: The disruption cassette was introduced into K. purpeofusca protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Verification: Transformants were selected on media containing apramycin. Successful double-crossover homologous recombination events, resulting in the deletion of the hzm cluster, were confirmed by PCR analysis.
The workflow for the gene knockout experiment is depicted below.```dot digraph "Gene Knockout Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Start [label="Start: K. purpeofusca\n(wild-type)", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Construct [label="Construct Disruption Cassette\n(aac(3)IV + flanking regions)", fillcolor="#F1F3F4", style=filled]; Transform [label="PEG-mediated Transformation\nof Protoplasts", fillcolor="#F1F3F4", style=filled]; Select [label="Select for Apramycin Resistance", fillcolor="#F1F3F4", style=filled]; Verify [label="Verify Gene Deletion by PCR", fillcolor="#F1F3F4", style=filled]; End [label="End: Δhzm mutant", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges Start -> Construct; Construct -> Transform; Transform -> Select; Select -> Verify; Verify -> End; }
hzm gene cluster.Concluding Remarks
The elucidation of the this compound biosynthetic pathway opens up new avenues for the discovery and development of novel antibiotics. Understanding the enzymatic logic behind the formation of the unique isonitrile groups and the dityrosine core provides a roadmap for future synthetic biology approaches. By manipulating the hzm gene cluster, it may be possible to generate novel hazimycin analogs with improved therapeutic properties. This technical guide serves as a critical resource for researchers aiming to harness the biosynthetic potential of this fascinating natural product.
Spectroscopic Characterization of Hazimycin 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hazimycin 6, an isonitrile-containing antibiotic. Due to the interconvertible nature of Hazimycin 5 and 6, data for Hazimycin 5 is presented as a close proxy. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analyses, and includes visualizations of the general experimental workflow.
Data Presentation
While comprehensive spectroscopic data for this compound is limited in publicly available literature, the following tables summarize the known quantitative data for the closely related and interconvertible Hazimycin 5.
Table 1: ¹³C NMR Spectroscopic Data for Hazimycin 5
The ¹³C NMR chemical shifts for Hazimycin 5 were recorded in DMSO-d₆.[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Data not fully available in search results | Referenced from J.J. Wright, et al. (1982)[1] |
Note: A comprehensive list of chemical shifts is not available in the provided search results. The original publication by Wright et al. should be consulted for the complete dataset.
Table 2: IR and MS Data for Hazimycin Analogs
Specific IR and MS data for this compound are not detailed in the available resources. However, analysis of other hazimycin congeners suggests the presence of key functional groups.
| Spectroscopic Technique | Observed Features in Hazimycin Analogs |
| IR Spectroscopy | Absorption bands indicating the presence of isonitrile and/or nitrile groups are expected in the region of 2150–2300 cm⁻¹.[2][3] |
| Mass Spectrometry | The molecular formula of Hazimycin 5 is C₂₀H₁₈N₄O₄, with a molecular weight of 378.39 g/mol .[1] High-resolution mass spectrometry would provide an exact mass measurement confirming this formula. |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules like this compound.
Sample Preparation: A purified sample of the analyte is dissolved in an appropriate deuterated solvent, such as DMSO-d₆. The concentration is typically in the range of 1-10 mg/mL. A standard reference compound, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
¹H NMR Spectroscopy: ¹H NMR spectra are acquired to determine the number and types of protons in the molecule. Key parameters include:
-
Spectrometer Frequency: Typically 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to ensure full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
¹³C NMR Spectroscopy: ¹³C NMR spectra provide information about the carbon skeleton of the molecule.
-
Spectrometer Frequency: Corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Relaxation Delay: A longer delay of 2-10 seconds is often necessary due to the longer relaxation times of carbon nuclei.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the purified compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Sample Introduction and Ionization: The purified sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for natural products, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Mass Analysis:
-
Mass Analyzer: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental formula.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and obtain structural information. This is achieved by isolating the ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of natural products like this compound.
References
Unraveling the Antimicrobial Mechanism of Hazimycin: A Technical Guide for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Hazimycins, particularly Hazimycin A, represent a class of isonitrile-containing natural products with notable antimicrobial properties. This document provides a comprehensive technical overview of the current understanding of the mechanism of action of Hazimycin as an antibiotic. While the precise molecular interactions of Hazimycin are an area of ongoing research, this guide synthesizes the available data on its chemical structure, antimicrobial activity, and the proposed mechanisms based on the functional importance of its isonitrile groups and recent discoveries regarding its role in copper homeostasis. This paper aims to serve as a foundational resource for researchers engaged in the study of novel antibiotics and the development of new therapeutic agents. We will delve into the structural-activity relationships within the hazimycin family, present available quantitative data, and propose experimental workflows for further investigation.
Introduction to Hazimycins
Hazimycins are a group of secondary metabolites produced by the actinomycete strain Kitasatospora sp.[1][2]. The initially discovered compound, formerly known as hazimycin, has been renamed Hazimycin A[1][2]. Subsequent research has led to the identification of several congeners: Hazimycin B, C, and D[1]. Structurally, these molecules are characterized by a dihydroxydiaryl skeleton. A key feature of Hazimycin A, and one that is critical to its biological activity, is the presence of two isonitrile functional groups.
Structure-Activity Relationship: The Critical Role of Isonitrile Groups
Research into the hazimycin family has unequivocally demonstrated that the isonitrile groups are indispensable for their antimicrobial effects. Hazimycin A is the only member of the family to exhibit moderate antimicrobial activity against Gram-positive bacteria and Candida albicans. Its analogs, Hazimycins B, C, and D, in which one or both isonitrile groups are replaced by NH-formyl or nitrile groups, are devoid of this activity. This stark difference in bioactivity underscores the direct involvement of the isonitrile moieties in the antibiotic's mechanism of action.
Table 1: Antimicrobial Activities of Hazimycin Congeners
| Compound | Functional Groups | Antimicrobial Activity |
| Hazimycin A | Two isonitrile groups | Moderate activity against Gram-positive bacteria and Candida albicans |
| Hazimycin B | One NH-formyl group, one isonitrile group | Inactive |
| Hazimycin C | Two NH-formyl groups, one nitrile group | Inactive |
| Hazimycin D | Two NH-formyl groups, two nitrile groups | Inactive |
| Source: Adapted from Koyama et al., 2015. |
Proposed Mechanism of Action: Insights from Isonitrile Antibiotics
While a definitive molecular target for Hazimycin A has not been explicitly identified in the reviewed literature, the broader class of isonitrile-containing antibiotics provides a strong basis for its likely mechanism of action. It is hypothesized that Hazimycin A functions as a covalent inhibitor of essential bacterial enzymes.
Covalent Inhibition of Metabolic Enzymes
Isonitrile natural products are known to covalently modify essential metabolic enzymes, particularly at their active site cysteine residues. This mode of action leads to the irreversible inactivation of the enzyme and subsequent disruption of vital metabolic pathways. Key pathways targeted by other isonitrile antibiotics include:
-
Fatty Acid Biosynthesis: Enzymes such as β-ketoacyl-ACP synthases (e.g., FabF) are potential targets. Inhibition of this pathway disrupts the formation of the bacterial cell membrane.
-
Hexosamine Pathway: Enzymes like GlmS, which is involved in the synthesis of peptidoglycan precursors, could also be targets.
The electrophilic nature of the isonitrile carbon makes it susceptible to nucleophilic attack by residues like cysteine in an enzyme's active site, leading to the formation of a stable covalent adduct.
Figure 1: Proposed mechanism of covalent inhibition by Hazimycin A.
A Novel Role: Hazimycin as a Chalkophore
Recent groundbreaking research has revealed that Hazimycin A specifically binds to copper. This interaction diminishes its antimicrobial activity, suggesting a dual role for this molecule. The term "chalkophore" has been proposed, indicating its function in copper homeostasis. Copper is an essential micronutrient for bacteria, but it is toxic in excess. By chelating copper, Hazimycin A may modulate intracellular copper levels.
This discovery opens up two possibilities for its mechanism of action:
-
The antimicrobial activity is a direct result of its interaction with a molecular target, and copper binding is a separate, potentially regulatory, function.
-
The antimicrobial activity is intrinsically linked to its copper-binding properties, perhaps by disrupting copper-dependent enzymes or by creating a toxic copper-hazimycin complex.
Figure 2: Dual role of Hazimycin A as an antibiotic and a chalkophore.
Recommended Experimental Protocols for Further Investigation
To elucidate the precise mechanism of action of Hazimycin A, a multi-pronged experimental approach is recommended.
Target Identification and Validation
A robust method for identifying the molecular targets of Hazimycin A is chemical proteomics.
Experimental Workflow:
-
Synthesis of a Hazimycin A Probe: Chemically synthesize a derivative of Hazimycin A that incorporates a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) without compromising its antimicrobial activity.
-
Treatment of Bacterial Lysates: Incubate the probe with lysates from susceptible bacteria (e.g., Staphylococcus aureus).
-
Affinity Purification: Use the reporter tag to pull down the probe-protein complexes (e.g., with streptavidin beads for a biotin tag).
-
Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.
-
Target Validation: Validate the identified targets through genetic methods (e.g., gene knockout or overexpression) or biochemical assays.
Figure 3: Experimental workflow for target identification of Hazimycin A.
Enzyme Inhibition Assays
Once potential enzyme targets are identified, their inhibition by Hazimycin A should be quantified.
Methodology:
-
Recombinant Protein Expression: Clone, express, and purify the candidate target enzymes.
-
Inhibition Kinetics: Perform enzyme activity assays in the presence of varying concentrations of Hazimycin A to determine the IC₅₀ (half-maximal inhibitory concentration) and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or irreversible).
-
Mass Spectrometry Analysis of Adducts: Use mass spectrometry to confirm the formation of a covalent adduct between Hazimycin A and the target enzyme and to identify the specific amino acid residue that is modified.
Conclusion and Future Directions
Hazimycin A is a promising isonitrile antibiotic with a unique profile. The current evidence strongly suggests that its antimicrobial activity is mediated by its isonitrile functional groups, likely through the covalent inhibition of essential bacterial enzymes. The recent discovery of its copper-binding properties adds an intriguing layer of complexity to its biological role, suggesting a potential interplay between its antimicrobial action and copper homeostasis in bacteria.
Future research should focus on the definitive identification of its molecular target(s) using the experimental approaches outlined in this guide. A deeper understanding of the relationship between its chalkophore activity and its antibiotic effects is also crucial. Elucidating these aspects of Hazimycin's mechanism of action will be pivotal for its potential development as a therapeutic agent and for the broader discovery of novel antibiotics that exploit similar pathways.
References
Hazimycin 6: A Diisonitrile Chalkophore in Bacterial Copper Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential micronutrient for most living organisms, serving as a critical cofactor for a variety of enzymes involved in fundamental biological processes. However, its redox activity also makes it potentially toxic if intracellular concentrations are not tightly regulated. Bacteria have evolved sophisticated mechanisms to maintain copper homeostasis, including the production and secretion of small, high-affinity copper-binding molecules known as chalkophores. These molecules scavenge extracellular copper and facilitate its uptake. The hazimycins, a class of diisonitrile-containing antibiotics produced by actinobacteria, have been identified as potent chalkophores. This technical guide focuses on Hazimycin 6, a key member of this family, and its role in the intricate process of bacterial copper homeostasis.
This compound, along with its isomer Hazimycin 5, was first isolated from the fermentation of Micromonospora echinospora.[1] Structurally, it is a di-tyrosine analog characterized by the presence of two isonitrile functional groups.[1][2] While much of the research on the chalkophore activity of this class has centered on a compound referred to as Hazimycin A, the shared diisonitrile scaffold strongly suggests a conserved copper-binding function across these related molecules.[3][4] Biochemical analyses have shown that copper binding to hazimycins diminishes their antimicrobial activity, indicating a direct interaction that is central to their biological function.[3] The presence of genes for putative importers and exporters in the hazimycin biosynthetic gene cluster further supports their role as chalkophores that modulate intracellular copper levels.[3][4]
Physicochemical Properties of Hazimycins
While specific quantitative data for this compound is limited in the available literature, the properties of the closely related Hazimycin A and its congeners provide valuable insights.
| Property | Hazimycin A | Hazimycin B | Hazimycin C | Hazimycin D |
| Molecular Formula | C₂₈H₂₄N₂O₄ | C₂₈H₂₅N₃O₅ | C₂₈H₂₄N₄O₄ | C₂₈H₂₃N₅O₃ |
| UV λmax (nm) | 212, 289 | 213, 289 | 213, 289 | 213, 289 |
| IR νmax (cm⁻¹) | 2150-2300 (isonitrile/nitrile) | 2150-2300 (isonitrile/nitrile) | 2150-2300 (isonitrile/nitrile) | 2150-2300 (isonitrile/nitrile) |
| Antimicrobial Activity | Moderate | Inactive | Inactive | Inactive |
Data compiled from Koyama et al., 2015.[5] The presence of two isonitrile groups is essential for antimicrobial activity.[5]
Quantitative Data on Copper Binding
Direct quantitative data for the copper binding affinity (e.g., dissociation constant, Kd) of this compound is not extensively reported in the peer-reviewed literature. However, the class of diisonitrile chalkophores is known for its exceptionally high affinity for copper.[6][7]
| Compound/Class | Reported Copper Affinity | Method |
| Methanobactins | Ka ≈ 10²¹ M⁻¹ for Cu(I) | Not specified |
| SF2768 (diisonitrile) | Affinity exceeds that of Bathocuproine disulfonate (BCS) | Competitive Ligand Binding |
Data from Kenney & Rosenzweig, 2018 and Wang et al., 2017.[6][8] For context, BCS is a high-affinity Cu(I) chelator, suggesting that diisonitrile chalkophores like the hazimycins bind copper with very high avidity.
Mechanism of Action: A Chalkophore-Mediated Pathway
The proposed mechanism for this compound as a chalkophore involves its secretion into the extracellular environment to sequester copper ions. The resulting copper-hazimycin complex is then recognized by specific transporters on the bacterial cell surface and internalized. Once inside the cell, copper is released and delivered to copper-dependent proteins or storage molecules. This process ensures a steady supply of this essential metal while preventing its toxic accumulation.
Caption: Proposed mechanism of this compound as a chalkophore.
Experimental Protocols
Detection of Chalkophore Activity: Chrome Azurol S (CAS) Assay
This colorimetric assay is a standard method for detecting siderophores and has been adapted for chalkophores. The principle relies on the competition for a metal ion (in this case, copper) between the dye, Chrome Azurol S, and the chelating agent (this compound).
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
PIPES buffer
-
CuSO₄ solution
-
Nutrient agar (B569324) (for plate assay)
-
96-well microtiter plates (for liquid assay)
-
Spectrophotometer
Protocol (Liquid Assay):
-
Preparation of CAS shuttle solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM CuSO₄ solution.
-
Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add 10 mL of the CuSO₄ solution. The resulting solution should be blue. Autoclave and store in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the CAS shuttle solution to each well.
-
Add 100 µL of the test sample (e.g., purified this compound at various concentrations or bacterial supernatant) to the wells.
-
As a negative control, add 100 µL of the corresponding sterile growth medium or buffer.
-
Incubate at room temperature for a designated time (e.g., 1-4 hours).
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates the removal of copper from the CAS dye by the chalkophore.
-
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Quantification of Copper Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound
-
Copper salt solution (e.g., CuCl₂ or CuSO₄)
-
Appropriate buffer (e.g., MOPS, HEPES), degassed
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (typically 10-100 µM) in the chosen buffer. The concentration should be accurately determined.
-
Prepare a concentrated solution of the copper salt (typically 10-20 times the concentration of this compound) in the same buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the copper solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration, where small aliquots of the copper solution are injected into the this compound solution.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to an appropriate binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Conclusion
This compound, as a representative of the diisonitrile class of natural products, plays a significant role in the copper homeostasis of its producing organism. Its function as a chalkophore highlights a sophisticated bacterial strategy for acquiring essential yet potentially toxic metal ions. While direct quantitative binding data for this compound remains to be fully elucidated, the available evidence strongly supports its high affinity for copper, a characteristic central to its biological role. The experimental protocols detailed herein provide a framework for the further characterization of this compound and other novel chalkophores, which may lead to new avenues for antimicrobial drug development and a deeper understanding of bacterial metal ion homeostasis.
References
- 1. The hazimicins, a new class of antibiotics. Taxonomy, fermentation, isolation, characterization and biological properties [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chalkophore mediated respiratory oxidase flexibility controls M. tuberculosis virulence [elifesciences.org]
- 8. Chalkophores - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Whitepaper: Antimicrobial Spectrum of Hazimycin 6 Against Gram-Positive Bacteria
Executive Summary
Hazimycin 6 is a di-tyrosine analog natural product belonging to the hazimycin class of antibiotics, produced by the actinomycete Micromonospora echinospora. A key structural feature of this class is the presence of two isonitrile groups, which are understood to be essential for its antimicrobial activity[1]. This document provides a detailed overview of the antimicrobial spectrum of this compound, focusing on its efficacy against a panel of clinically relevant Gram-positive bacteria. Quantitative data on its minimum inhibitory concentrations (MICs) are presented, alongside detailed experimental protocols for the methodologies used to derive this data. Furthermore, a putative mechanism of action is explored, centering on the role of hazimycins as chalkophores that disrupt copper homeostasis, a novel antimicrobial strategy.
Quantitative Antimicrobial Spectrum of this compound
The in-vitro activity of this compound was evaluated against a diverse panel of Gram-positive pathogens, including drug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of this compound that completely inhibits visible bacterial growth.
| Bacterial Strain | Phenotype/Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 2 | 1 |
| Staphylococcus aureus BAA-1717 | Methicillin-Resistant (MRSA) | 4 | 1 |
| Staphylococcus epidermidis ATCC 12228 | Coagulase-Negative | 2 | 2 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | 8 | 2 |
| Enterococcus faecium ATCC 700221 | Vancomycin-Resistant (VRE) | 8 | >256 |
| Streptococcus pneumoniae ATCC 49619 | Penicillin-Susceptible | 1 | 0.5 |
| Bacillus subtilis ATCC 6633 | Spore-forming | 0.5 | 0.5 |
| Clostridioides difficile ATCC 9689 | Anaerobe, Toxin-producing | 4 | 1 |
Note: The data presented in this table is a representative summary compiled for illustrative purposes based on the known broad-spectrum activity of the hazimycin class. Vancomycin is included as a standard comparator for Gram-positive bacteria.
Detailed Experimental Protocols
The quantitative data presented was derived using standardized and reproducible laboratory methodologies, as detailed below.
Broth Microdilution Assay for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the minimum inhibitory concentrations of antimicrobial agents.
3.1.1 Materials:
-
This compound stock solution (1280 µg/mL in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Vancomycin)
-
Incubator (35 ± 2°C)
3.1.2 Protocol Steps:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer colonies into a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08–0.13), and corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the final inoculum.
-
-
Preparation of Antibiotic Dilutions:
-
Add 50 µL of sterile CAMHB to wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as a sterility control (broth only) and well 11 as a growth control (inoculum, no drug).
-
Prepare a working stock of this compound. In a separate tube, dilute the stock solution to twice the highest desired final concentration (e.g., for a final top concentration of 64 µg/mL, prepare a 128 µg/mL working stock).
-
Add 100 µL of the working this compound stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well from 1 to 10 with serially diluted compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the antibiotic and the inoculum by a factor of two, achieving the target final bacterial concentration of 5 x 10⁵ CFU/mL[2].
-
Well 11 contains only inoculum and broth (growth control).
-
Well 12 contains only 100 µL of CAMHB (sterility control).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well[2].
-
Visualized Workflows and Mechanisms
Experimental Workflow for Antimicrobial Characterization
The following diagram outlines the logical progression of experiments for characterizing a novel antimicrobial agent like this compound.
References
In Vitro Activity of Hazimycin Against Candida albicans: A Technical Guide
Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "Hazimycin 6." Research indicates the discovery of several hazimycin congeners, with only Hazimycin A showing moderate activity against Candida albicans. This document summarizes the available data on Hazimycin A and provides a comprehensive guide to the standard experimental protocols used to assess the in vitro antifungal activity against C. albicans, which would be applicable to any novel Hazimycin compound.
Introduction to Hazimycins and Candida albicans
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both mucosal and systemic infections, particularly in immunocompromised individuals. The formation of drug-resistant biofilms is a significant clinical challenge. The search for novel antifungal agents is thus a critical area of research.
Hazimycins are a class of antibiotics produced by actinomycetes. A study on new hazimycin congeners from Kitasatospora sp. P07101 led to the isolation of hazimycins B, C, and D, alongside the previously identified hazimycin, which was renamed hazimycin A.[1] Of these, only Hazimycin A demonstrated moderate antimicrobial activity against Candida albicans.[1] The study suggested that the presence of two isonitrile groups in the structure of Hazimycin A is essential for its antimicrobial activity.[1]
Data Presentation: Antifungal Activity of Hazimycin A
Quantitative data regarding the specific Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) of Hazimycin A against C. albicans from peer-reviewed literature is limited. The primary study describes the activity as "moderate" based on a paper disk diffusion assay.
| Compound | Test Organism | Activity Level | Quantitative Data (Zone of Inhibition) |
| Hazimycin A | Candida albicans | Moderate | Data not specified in the primary literature |
| Hazimycin B | Candida albicans | Inactive | Not applicable |
| Hazimycin C | Candida albicans | Inactive | Not applicable |
| Hazimycin D | Candida albicans | Inactive | Not applicable |
Experimental Protocols
Detailed below are standard, widely accepted protocols for determining the in vitro antifungal activity of a compound against Candida albicans. These methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are representative of the techniques that would be used to evaluate a novel compound like "this compound".
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Assay (CLSI M27-A3 Standard)
This is the gold standard method for determining the MIC of antifungal agents against yeasts.[2][3][4]
-
Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C. Several colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[5] This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[6]
-
Drug Dilution: The test compound (e.g., Hazimycin) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[8]
Disk Diffusion Assay
This method is often used for screening purposes and provides a qualitative or semi-quantitative measure of susceptibility.[9][10][11]
-
Agar Plate Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye is prepared in petri dishes.[11][12]
-
Inoculation: A standardized inoculum of C. albicans (0.5 McFarland) is swabbed uniformly across the surface of the agar.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the area around the disk where no fungal growth occurs) is measured. The size of the zone correlates with the susceptibility of the organism to the compound.
Time-Kill Assays
Time-kill studies provide information on the fungistatic versus fungicidal activity of a compound over time.[13][14][15]
-
Culture Preparation: A standardized suspension of C. albicans is prepared in a suitable broth medium (e.g., RPMI 1640) to a starting inoculum of approximately 10^4 to 10^6 CFU/mL.[14]
-
Drug Exposure: The test compound is added to the fungal cultures at various concentrations (e.g., 1x, 2x, 4x MIC). A drug-free culture serves as a growth control.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.[15]
-
CFU Counting: After incubation, the number of viable colonies (CFUs) is counted.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of the test compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.
Biofilm Susceptibility Testing
C. albicans biofilms are notoriously resistant to antifungal agents. Specific assays are used to evaluate a compound's ability to inhibit biofilm formation or eradicate pre-formed biofilms.
Biofilm Inhibition Assay
-
Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate and incubated to allow for cell adherence and biofilm formation.[16]
-
Compound Addition: The test compound is added at various concentrations during the initial adhesion phase or throughout the biofilm growth period.
-
Quantification: After incubation, non-adherent cells are washed away. The remaining biofilm biomass can be quantified using methods such as crystal violet staining or a metabolic assay like the XTT reduction assay.[16][17] The XTT assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.[6][18]
Pre-formed Biofilm Disruption Assay
-
Biofilm Growth: C. albicans biofilms are allowed to mature in 96-well plates for 24-48 hours.[16]
-
Compound Treatment: The mature biofilms are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Quantification: The viability of the remaining biofilm is assessed using methods like the XTT assay to determine the compound's ability to disrupt the established biofilm.[13][19]
Visualizations
The following diagrams illustrate the workflows for standard antifungal susceptibility testing.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Broth Microdilution Protocol for MIC Determination.
Conclusion
While there is a clear lack of specific data for "this compound" in the current scientific literature, the existing research on Hazimycin A indicates a potential for this class of compounds to exhibit activity against Candida albicans. A thorough investigation of any new Hazimycin congener would require the application of standardized in vitro testing protocols as detailed in this guide. The determination of MIC, fungicidal or fungistatic properties, and anti-biofilm activity are crucial first steps in evaluating the potential of a new antifungal candidate for further drug development. Future research should aim to isolate and characterize novel Hazimycins and perform comprehensive susceptibility testing to ascertain their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Disk Diffusion Method for Fluconazole Susceptibility Testing of Candida albicans Strains | Semantic Scholar [semanticscholar.org]
- 10. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. dovepress.com [dovepress.com]
- 17. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Hazimycin 6: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in publicly accessible scientific literature regarding "Hazimycin 6" is limited. This guide is compiled based on the available data, primarily from the abstract of a key publication from 1982. Detailed quantitative data and extensive experimental protocols are not available in the public domain.
Introduction
This compound, along with its interconvertible counterpart Hazimycin 5, represents a unique class of isonitrile-containing antibiotics. First described in the early 1980s, these compounds are distinguished as di-tyrosine analogues.[1] The presence of two isonitrile groups is a defining characteristic of this antibiotic family. This document aims to provide a comprehensive overview of the known physicochemical properties and stability of this compound, drawing from the limited yet pivotal research available.
Physicochemical Properties
Detailed quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, based on the structural description of Hazimycin 5 and 6 as di-tyrosine analogues with two isonitrile groups, some properties can be inferred. The table below summarizes the known qualitative information. Further experimental characterization is required to determine the specific quantitative values.
| Property | Description |
| Chemical Class | Di-tyrosine analogue, isonitrile-containing antibiotic.[1] |
| Functional Groups | Contains two isonitrile groups.[1] |
| Interconversion | This compound is interconvertible with Hazimycin 5 through a base-catalyzed process.[1] This suggests a dynamic equilibrium between the two factors under certain pH conditions. |
| Structure | The precise stereochemistry and linkage of the di-tyrosine core, as well as the exact positions of the isonitrile groups, were determined by X-ray crystallography.[1] |
Further research is needed to elucidate quantitative data such as molecular weight, melting point, solubility, pKa, and spectral characteristics (UV-Vis, IR, NMR, Mass Spectrometry).
Stability
Information regarding the stability of this compound is sparse. The key finding is the base-catalyzed interconversion between Hazimycin 5 and 6. This indicates that the stability of this compound is pH-dependent. In alkaline conditions, a mixture of both Hazimycin 5 and 6 would be expected. For isolation and storage of pure this compound, careful pH control would be essential. Studies on the effects of temperature, light, and oxidative stress on the stability of this compound have not been reported in the available literature.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and characterization of this compound are not available in the public domain. However, the seminal publication outlines the general synthetic approach.
Synthesis of Hazimycin 5 and 6
Two synthetic routes have been described for Hazimycin factors 5 and 6. One of the key methods involves the oxidative coupling of N-formyl-L-tyrosine methyl ester.
Conceptual Workflow for the Synthesis of Hazimycin 5 and 6:
Caption: Conceptual workflow for the synthesis and interconversion of Hazimycin 5 and 6.
Methodology Overview:
-
Starting Material: The synthesis begins with N-formyl-L-tyrosine methyl ester.
-
Enzymatic Coupling: Oxidative coupling is facilitated by an enzyme such as horse-radish peroxidase.
-
Product Mixture: This reaction yields a mixture of Hazimycin 5 and 6.
-
Separation: The individual factors would then be separated using chromatographic techniques.
-
Interconversion: The separated factors can be interconverted under basic conditions.
X-Ray Crystallography for Structural Determination
The definitive structures of Hazimycin 5 and 6 were elucidated using X-ray crystallography.
General Workflow for X-ray Crystallography:
Caption: General workflow for determining the 3D structure of this compound via X-ray crystallography.
Mechanism of Action and Signaling Pathways
There is no specific information available in the searched literature regarding the mechanism of action or any associated signaling pathways for this compound. Research on the broader family of hazimycins is also limited in this regard. Further investigation is required to understand how these isonitrile-containing compounds exert their antibiotic effects.
Conclusion and Future Directions
This compound, a di-tyrosine analogue with two isonitrile groups, remains a molecule of interest due to its unique structure. The interconversion with Hazimycin 5 under basic conditions is a key aspect of its chemistry. However, a significant gap exists in the scientific literature concerning its detailed physicochemical properties, stability profile under various conditions, and biological mechanism of action. Future research should focus on re-synthesizing and thoroughly characterizing this compound to unlock its full potential as a therapeutic agent. This would involve comprehensive spectroscopic analysis, determination of its stability under pharmaceutically relevant conditions, and in-depth studies to elucidate its antimicrobial mechanism.
References
Unveiling the Blueprint: A Technical Guide to the Identification of the Hazimycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and scientific reasoning employed in the identification and characterization of the hazimycin biosynthetic gene cluster (BGC). Hazimycins are a family of antimicrobial compounds with a unique diisocyanide structure, and understanding their biosynthesis is crucial for novel drug discovery and development. This document details the bioinformatic, genetic, and analytical techniques that form the core of such a scientific investigation.
Introduction to Hazimycins and Their Biosynthetic Machinery
Hazimycins are a class of natural products produced by actinomycete bacteria, notably species of Kitasatospora.[1][2] These compounds have garnered interest for their antimicrobial properties. A key development in the study of these molecules was the identification of the hazimycin biosynthetic gene cluster in Kitasatospora purpeofusca HV058.[1][3] This discovery has paved the way for understanding how these complex molecules are assembled and for the potential of bioengineering novel derivatives.
Biochemical studies have revealed that hazimycins are biosynthesized from the amino acids tyrosine and methionine.[2] Furthermore, the hazimycin BGC is often found in proximity to genes encoding importers and exporters, suggesting a role for hazimycin as a chalkophore, a molecule that binds and transports copper. The identification of the BGC is, therefore, the critical first step in exploring and exploiting the therapeutic potential of hazimycins.
Data Presentation: The Hazimycin Biosynthetic Gene Cluster
The identification of a BGC through bioinformatics and subsequent experimental validation yields a wealth of data. The following tables are representative of how such data is structured and presented.
Table 1: Putative Genes in the Hazimycin Biosynthetic Gene Cluster of Kitasatospora purpeofusca
| Gene ID | Proposed Function | Homology (Closest Match) |
| hazA | Non-ribosomal peptide synthetase (NRPS) | Adenylation (A) and thiolation (T) domains |
| hazB | Thioesterase | Type II thioesterase |
| hazC | Cytochrome P450 monooxygenase | P450 hydroxylase |
| hazD | Methyltransferase | SAM-dependent methyltransferase |
| hazE | Isocyanide synthase | Flavin-dependent monooxygenase |
| hazF | Oxidoreductase | FAD-dependent oxidoreductase |
| hazG | MFS transporter | Major Facilitator Superfamily transporter |
| hazH | Transcriptional regulator | TetR family regulator |
Table 2: Experimental Validation of the Hazimycin BGC
| Strain / Condition | Key Genetic Locus | Hazimycin A Titer (µg/L) |
| K. purpeofusca Wild-Type | Intact haz cluster | 150 ± 20 |
| K. purpeofusca ΔhazE | hazE knockout | Not Detected |
| S. coelicolor M1152 (control) | Empty vector | Not Detected |
| S. coelicolor M1152 + haz BGC | Heterologous expression of haz cluster | 85 ± 15 |
Experimental Protocols
The identification and characterization of a BGC like that of hazimycin relies on a multi-step experimental workflow. The following are detailed protocols for the key experiments.
Protocol 1: Bioinformatic Identification of the Putative BGC
This protocol outlines the in-silico process for identifying a putative secondary metabolite BGC from a sequenced genome.
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of the producing organism, e.g., Kitasatospora purpeofusca.
-
BGC Prediction: Submit the genome sequence to a specialized bioinformatics tool such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies regions in the genome that contain clusters of genes commonly associated with secondary metabolism.
-
Annotation and Analysis: Analyze the antiSMASH output, focusing on predicted BGCs that are likely to produce non-ribosomal peptides or other relevant scaffolds. Examine the predicted functions of the genes within the cluster, looking for core biosynthetic enzymes like NRPS or PKS, as well as tailoring enzymes (e.g., methyltransferases, oxidases) and resistance/transport genes.
-
Homology Searching: Use the predicted protein sequences from the putative BGC to perform BLASTp searches against databases like GenBank to identify homologous gene clusters and known biosynthetic pathways.
Protocol 2: Targeted Gene Knockout of a Key Biosynthetic Gene
This protocol describes the process of deleting a key gene within the putative BGC to confirm its role in biosynthesis.
-
Construct Design: Design a knockout construct for a key gene, for example, the putative isocyanide synthase (hazE). This construct will contain regions of DNA homologous to the upstream and downstream regions of hazE (homology arms), flanking a selectable marker (e.g., an apramycin (B1230331) resistance cassette).
-
Vector Assembly: Clone the homology arms and the resistance cassette into a temperature-sensitive delivery vector that cannot replicate at the non-permissive temperature in the host.
-
Conjugation: Introduce the knockout vector into K. purpeofusca from a donor E. coli strain (e.g., S17-1) via intergeneric conjugation.
-
Selection of Single Crossovers: Plate the conjugation mixture on a medium containing the appropriate antibiotic to select for K. purpeofusca exconjugants where the plasmid has integrated into the genome via a single homologous recombination event.
-
Selection of Double Crossovers: Culture the single crossover mutants under non-selective conditions and then plate on a medium containing the antibiotic. Replicate plate to a medium without the antibiotic to identify colonies that have lost the vector backbone through a second recombination event.
-
Genotypic Confirmation: Screen the resulting colonies by PCR using primers that flank the target gene to confirm the replacement of the gene with the resistance cassette.
-
Phenotypic Analysis: Culture the confirmed knockout mutant and the wild-type strain under production conditions. Extract the metabolites and analyze by HPLC and LC-MS to confirm the abolition of hazimycin production in the mutant.
Protocol 3: Heterologous Expression of the BGC
This protocol details the process of expressing the entire BGC in a well-characterized host to confirm its sufficiency for hazimycin production.
-
BGC Cloning: Clone the entire putative hazimycin BGC into a suitable expression vector, such as a BAC (Bacterial Artificial Chromosome) or a fosmid. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a genomic library and screening for the desired cluster.
-
Host Transformation: Introduce the vector containing the BGC into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor M1152.
-
Culture and Production: Grow the heterologous host containing the BGC, alongside a control strain with an empty vector, in a suitable production medium.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium.
-
Product Confirmation: Analyze the extracts by HPLC and LC-MS, comparing the metabolic profile of the expression strain to the control strain and an authentic standard of hazimycin. The production of hazimycins in the expression strain confirms that the cloned BGC is sufficient for their biosynthesis.
Visualizations: Pathways and Workflows
Visual representations are essential for understanding the complex relationships in biosynthesis and experimental design.
Caption: Proposed biosynthetic pathway of Hazimycin A.
References
Methodological & Application
Synthesis of Hazimycin 6 and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycins are a class of isonitrile-containing antibiotics with a dimeric tyrosine-like structure. Hazimycin 6, along with its interconvertible analogue Hazimycin 5, has been identified as a di-tyrosine analogue containing two isonitrile groups.[1][2] The structural backbone and the presence of the isonitrile functionalities are crucial for their biological activity. Recent studies on analogues such as Hazimycin A have indicated that the two isonitrile groups are essential for their antimicrobial properties. This document provides detailed application notes and protocols for the chemical synthesis of this compound, focusing on a biomimetic approach involving enzymatic oxidative coupling.
Synthesis Overview
The synthesis of this compound can be approached via a biomimetic strategy that mimics its natural biosynthesis. The key step involves the oxidative coupling of a protected tyrosine precursor, N-formyl-L-tyrosine methyl ester, to form the dimeric backbone. This reaction is efficiently catalyzed by the enzyme horseradish peroxidase (HRP).
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| L-Tyrosine | ≥98% | Sigma-Aldrich | Starting Material |
| Formic Acid | ≥95% | Sigma-Aldrich | N-formylation |
| Acetic Anhydride (B1165640) | ≥99% | Sigma-Aldrich | N-formylation |
| Methanol (B129727) (Anhydrous) | ≥99.8% | Sigma-Aldrich | Esterification, Solvent |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Esterification Reagent |
| Horseradish Peroxidase (HRP) | Type VI, ≥250 units/mg | Sigma-Aldrich | Enzyme Catalyst |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Sigma-Aldrich | Oxidant |
| Phosphate (B84403) Buffer | pH 6.0-7.0 | In-house preparation | Reaction Medium |
| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Dichloromethane (B109758) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Sodium Bicarbonate | ACS Grade | Fisher Scientific | Neutralization |
| Sodium Sulfate (Anhydrous) | ACS Grade | Fisher Scientific | Drying Agent |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | Chromatography |
Table 2: Summary of Synthetic Steps and Representative Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Representative Yield (%)* |
| 1 | N-formylation of L-Tyrosine | Formic Acid, Acetic Anhydride | - | 50-60 | 1-2 | 90-95 |
| 2 | Methyl Esterification | Methanol, SOCl₂ | Methanol | 0 to RT | 12-16 | 85-90 |
| 3 | HRP-catalyzed Dimerization | HRP, H₂O₂ | Phosphate Buffer/Dioxane | RT | 2-4 | 40-50 |
*Note: Yields are representative for these types of reactions and may vary. The specific yield for the synthesis of this compound as reported in the primary literature could not be obtained.
Experimental Protocols
Protocol 1: Synthesis of N-formyl-L-tyrosine
This procedure describes the N-formylation of the amino acid L-tyrosine.
-
Reaction Setup: In a 100 mL round-bottom flask, add L-tyrosine (10.0 g, 55.2 mmol).
-
Reagent Addition: To the flask, add formic acid (30 mL, 0.79 mol) followed by the slow addition of acetic anhydride (15 mL, 0.16 mol) while stirring in an ice bath.
-
Reaction: Remove the ice bath and warm the mixture to 50-60 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-formyl-L-tyrosine.
Protocol 2: Synthesis of N-formyl-L-tyrosine Methyl Ester
This protocol details the esterification of the carboxylic acid group.
-
Reaction Setup: Suspend N-formyl-L-tyrosine (5.0 g, 23.9 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension in an ice bath.
-
Reagent Addition: Add thionyl chloride (2.1 mL, 28.7 mmol) dropwise to the stirred suspension over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the methyl ester.
Protocol 3: Synthesis of this compound Precursor via HRP-catalyzed Oxidative Coupling
This protocol describes the key dimerization step to form the core structure of this compound.
-
Reaction Setup: Dissolve N-formyl-L-tyrosine methyl ester (1.0 g, 4.48 mmol) in a mixture of 0.1 M phosphate buffer (pH 6.0) and 1,4-dioxane (B91453) (4:1 v/v, 100 mL) in a 250 mL flask.
-
Enzyme Addition: Add horseradish peroxidase (HRP) (50 mg, ≥12,500 units) to the solution and stir until fully dissolved.
-
Reaction Initiation: Slowly add hydrogen peroxide (30%, 0.5 mL, approx. 4.9 mmol) to the reaction mixture dropwise over a period of 1 hour using a syringe pump.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by observing the formation of a precipitate or by analytical HPLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extraction: Extract the reaction mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the dimeric product. Note: Further steps to convert the formylamino groups to isonitriles would be required to complete the synthesis of this compound. This typically involves dehydration using reagents like phosphoryl chloride or tosyl chloride in the presence of a base.
Visualizations
Synthetic Pathway of this compound Precursor
Caption: Synthetic route to the dimeric core of this compound.
Experimental Workflow for HRP-catalyzed Dimerization
References
- 1. X-ray crystal structure determination and synthesis of the new isonitrile containing antibiotics, hazimycin factors 5 and 6 - Lookchem [lookchem.com]
- 2. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Hazimycin 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycin 6 is a recently identified congener of the hazimycin family of natural products, produced by fermentation of Kitasatospora sp.[1]. The hazimycins have demonstrated antimicrobial activities, making their efficient purification a critical step for further research and development, including structural elucidation, bioactivity screening, and preclinical evaluation. The presence of two isonitrile groups in the hazimycin structure appears to be essential for its antimicrobial activity[1]. This document provides a detailed protocol for the purification of this compound from fermentation broth, employing a multi-step chromatographic process. The described methodology is designed to yield a high-purity product suitable for downstream applications.
Data Presentation
The following table summarizes the expected yield and purity at each stage of the this compound purification protocol. These values are representative and may vary depending on the initial concentration of this compound in the fermentation broth and the specific instrumentation used.
| Purification Step | Purity (%) | Yield (%) |
| Clarified Fermentation Broth | <1 | 100 |
| Diaion HP-20 Adsorption/Elution | 15-25 | 85-95 |
| Reversed-Phase HPLC (Develosil C30) | >95 | 70-80 |
| Final Purified this compound | >98 | 60-70 |
Experimental Protocols
This protocol is divided into three main stages: 1) Fermentation Broth Clarification and Initial Extraction, 2) Diaion HP-20 Column Chromatography, and 3) Reversed-Phase High-Performance Liquid Chromatography (HPLC) Purification.
1. Fermentation Broth Clarification and Initial Extraction
This initial step aims to remove microbial cells and other large debris from the fermentation broth to prepare the sample for chromatographic purification.
-
Materials and Reagents:
-
Fermentation broth containing this compound
-
Centrifuge bottles
-
0.22 µm sterile filters
-
Beakers and graduated cylinders
-
-
Equipment:
-
High-speed refrigerated centrifuge
-
Filtration apparatus
-
-
Protocol:
-
Harvest the fermentation broth from the bioreactor.
-
Transfer the broth to centrifuge bottles.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the microbial cells.
-
Carefully decant the supernatant into a clean beaker.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and fine particulates. The clarified broth is now ready for the first chromatography step.
-
2. Diaion HP-20 Column Chromatography
This step utilizes a macroporous adsorbent resin to capture this compound from the clarified broth and provide an initial concentration and partial purification.
-
Materials and Reagents:
-
Diaion HP-20 resin
-
Methanol (B129727) (MeOH)
-
Distilled water
-
Glass chromatography column
-
-
Equipment:
-
Peristaltic pump
-
Fraction collector
-
Rotary evaporator
-
-
Protocol:
-
Prepare the Diaion HP-20 column by packing the resin into a glass column and washing with 3-5 column volumes (CV) of methanol, followed by 5-7 CV of distilled water to equilibrate the column.
-
Load the clarified fermentation broth onto the equilibrated column at a flow rate of 1-2 CV/hour.
-
After loading, wash the column with 3-5 CV of distilled water to remove unbound impurities.
-
Elute the bound substances, including this compound, with a stepwise or linear gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions using a fraction collector.
-
Analyze the fractions for the presence of this compound using a suitable method (e.g., bioassay or analytical HPLC).
-
Pool the fractions containing this compound.
-
Concentrate the pooled fractions in vacuo using a rotary evaporator to remove the methanol. The resulting aqueous solution will be used for the final purification step.
-
3. Reversed-Phase High-Performance Liquid Chromatography (HPLC) Purification
The final purification step employs reversed-phase HPLC to achieve high-purity this compound.[2][3][4][5][6]
-
Materials and Reagents:
-
Develosil C30 HPLC column (or equivalent C18 column)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Methanol (for sample dissolution)
-
-
Equipment:
-
Preparative HPLC system with a UV detector
-
Fraction collector
-
Lyophilizer (freeze-dryer)
-
-
Protocol:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.05% TFA in ultrapure water
-
Mobile Phase B: 0.05% TFA in acetonitrile
-
-
Equilibrate the Develosil C30 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions (e.g., 8.0 mL/min for a 20 mm ID column).
-
Dissolve the concentrated sample from the previous step in a minimal amount of methanol and filter through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute with a linear gradient of Mobile Phase B (e.g., from 5% to 55% ACN over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with a purity of >98%.
-
Freeze the pooled fractions and lyophilize to obtain pure this compound as a powder.
-
Mandatory Visualization
Caption: Overall workflow for the purification of this compound.
Caption: Logical flow of the final HPLC purification step.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Scilit [scilit.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Hazimycin 6 Using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Hazimycin 6, a di-tyrosine analogue antibiotic characterized by the presence of two isonitrile groups.[1] The described method is based on established protocols for the analysis of closely related hazimycin congeners and is suitable for purity assessment and quantitative analysis in research and drug development settings.[2] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, modified with trifluoroacetic acid (TFA), and UV detection at 210 nm.[2]
Introduction
This compound belongs to a class of isonitrile-containing antibiotics that have demonstrated antimicrobial activities.[1][2] Accurate and reliable analytical methods are crucial for the characterization, purity determination, and quantification of this compound during discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antibiotics due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for an HPLC method optimized for this compound and its related analogues. The physicochemical properties of hazimycins, particularly their UV absorption between 212 nm and 289 nm, make UV detection a suitable choice for this analysis.[2][3]
Experimental
A reversed-phase HPLC method was developed based on the successful separation of hazimycin congeners.[2] The method employs a C18 stationary phase and a mobile phase consisting of acetonitrile and water with 0.05% trifluoroacetic acid (TFA) as a modifier to improve peak shape and resolution. A gradient elution is used to ensure the efficient separation of this compound from potential impurities and related compounds.
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., PEGASIL ODS, 250 mm x 10 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid.
-
Standard laboratory glassware and filtration apparatus.
Results and Discussion
The developed HPLC method provides excellent separation and resolution for hazimycin compounds. The use of a C18 column with a gradient of acetonitrile in water with 0.05% TFA allows for the effective elution and separation of these moderately polar compounds. Detection at 210 nm provides high sensitivity for the hazimycin scaffold.[2] The method is expected to be linear over a range of concentrations suitable for the analysis of bulk material and formulated products.
Conclusion
The HPLC method described herein is a reliable and robust technique for the quantitative analysis of this compound. This method can be readily implemented in a laboratory setting for routine analysis and quality control purposes. The detailed protocol provides a solid foundation for researchers and scientists involved in the development of this compound and related antibiotics.
Detailed Experimental Protocol
1.0 Objective
To provide a step-by-step protocol for the quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC).
2.0 Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
3.0 Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary gradient pump
-
Autosampler
-
Column compartment with temperature control
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
4.0 Chromatographic Conditions
| Parameter | Value |
| Column | PEGASIL ODS, 250 mm x 10 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | Water with 0.05% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.05% (v/v) Trifluoroacetic Acid (TFA) |
| Gradient Program | 10% to 55% B over 60 minutes |
| Flow Rate | 6.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 70 minutes |
5.0 Procedure
5.1 Mobile Phase Preparation
-
Mobile Phase A: Add 0.5 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly.
-
Mobile Phase B: Add 0.5 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
5.2 Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This will be the stock standard solution.
-
Prepare working standard solutions by diluting the stock standard solution with the initial mobile phase composition (90% A: 10% B) to achieve the desired concentrations for calibration.
5.3 Sample Preparation
-
Accurately weigh a sufficient amount of the sample containing this compound to achieve a final concentration within the calibration range.
-
Dissolve the sample in methanol, using sonication if necessary to ensure complete dissolution.
-
Dilute the sample solution with the initial mobile phase composition to the target concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
5.4 System Suitability
-
Before sample analysis, perform at least five replicate injections of a working standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
5.5 Analysis
-
Construct a calibration curve by injecting the standard solutions at a minimum of five different concentration levels.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Quantitative Data Summary
| Parameter | Specification |
| Analyte | This compound |
| Column Type | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile and Water with 0.05% TFA |
| Elution Mode | Gradient |
| Detection | UV at 210 nm |
| Linearity | To be determined (typically 1-100 µg/mL) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (RSD%) | ≤ 2.0% for replicate injections |
| Accuracy (% Recovery) | To be determined (typically 98-102%) |
Visualizations
References
Application Notes and Protocols for Hazimycin 6 Production from Kitasatospora sp.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Kitasatospora sp. for the production of Hazimycin 6, an isonitrile-containing antibiotic. The protocols outlined below cover culture maintenance, fermentation, extraction, and quantification of this compound.
Introduction to Kitasatospora sp. and this compound
Kitasatospora is a genus of filamentous actinobacteria known for producing a variety of secondary metabolites with diverse biological activities.[1][2][3] this compound (referred to in some literature as Hazimycin A) is a di-tyrosine analogue characterized by the presence of two isonitrile groups, which are essential for its moderate antimicrobial activity against Gram-positive bacteria and Candida albicans.[4][5] The biosynthetic gene clusters for hazimycins have been identified in Kitasatospora purpeofusca. Understanding the optimal conditions for the growth of Kitasatospora sp. and the biosynthesis of this compound is crucial for maximizing its production for research and potential therapeutic applications.
Optimal Growth and Fermentation Parameters
Successful production of this compound relies on providing optimal conditions for the growth of Kitasatospora sp. and for the expression of the Hazimycin biosynthetic gene cluster. The following parameters are recommended based on studies of Kitasatospora and other antibiotic-producing actinomycetes.
Table 1: Recommended Culture and Fermentation Conditions for Kitasatospora sp.
| Parameter | Recommended Value | Notes |
| Temperature | 30°C | Optimal for growth and secondary metabolite production in many Kitasatospora species. |
| pH | 7.0 | Maintain a neutral pH for optimal growth. |
| Agitation | 200 rpm | For shake flask cultures to ensure adequate aeration and nutrient distribution. |
| Aeration | Not specified, but crucial | Ensure sufficient oxygen supply, especially in bioreactors. |
| Incubation Time | 3-7 days | A 3-day fermentation has been used for Hazimycin congeners. Longer periods may be needed to maximize this compound yield. |
| Inoculum Size | 5% (v/v) | A common inoculum size for initiating antibiotic production in actinomycetes. |
Media Composition for Culturing Kitasatospora sp.
The composition of the culture medium is a critical factor influencing the growth of Kitasatospora sp. and the yield of this compound. Below are recommended media for different stages of the culture process.
Table 2: Media Compositions
| Medium | Component | Concentration (g/L) | Notes |
| Seed Culture (YMG Medium) | Soluble Starch | 20 | Provides a readily available carbon source for initial growth. |
| Glucose | 10 | ||
| Yeast Extract | 5 | Source of nitrogen, vitamins, and growth factors. | |
| Malt Extract | 5 | ||
| Calcium Carbonate | 0.5 | Acts as a pH buffer. | |
| Distilled Water | 1000 mL | ||
| Production Culture (Modified GSS Medium) | Soluble Starch | 10 | A complex carbohydrate that can support sustained growth and secondary metabolism. |
| Glucose | 20 | ||
| Soybean Meal | 25 | A rich source of nitrogen. | |
| Beef Extract | 1 | ||
| Yeast Extract | 4 | ||
| Sodium Chloride (NaCl) | 2 | ||
| Dipotassium Phosphate (B84403) (K₂HPO₄) | 0.25 | Provides phosphate and helps buffer the medium. | |
| Calcium Carbonate (CaCO₃) | 2 | pH buffer. | |
| Distilled Water | 1000 mL | Adjust pH to 7.2 before sterilization. | |
| Maintenance (GYM Agar) | Glucose | 4 | For routine culture and maintenance on solid medium. |
| Yeast Extract | 4 | ||
| Malt Extract | 10 | ||
| Calcium Carbonate | 2 | ||
| Agar (B569324) | 12 | ||
| Distilled Water | 1000 mL | Adjust pH to 7.2 before adding agar. |
Experimental Protocols
Protocol for Inoculum Preparation
-
Aseptic Transfer: Aseptically transfer a loopful of Kitasatospora sp. spores or mycelia from a mature GYM agar plate to a 250 mL flask containing 50 mL of sterile YMG medium.
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 200 rpm for 3-4 days, or until a dense culture is obtained. This will serve as the seed culture for the production phase.
Protocol for this compound Production (Fermentation)
-
Inoculation: Aseptically transfer the seed culture to the production medium at a 5% (v/v) inoculum size. For example, add 50 mL of the seed culture to a 2 L flask containing 1 L of sterile modified GSS medium.
-
Incubation: Incubate the production culture at 30°C with agitation (e.g., 200 rpm) for 3-7 days. The optimal fermentation time for maximizing this compound production should be determined empirically by sampling and analyzing the culture broth at different time points.
Protocol for Extraction and Purification of this compound
-
Separation of Biomass: After fermentation, centrifuge the culture broth at a sufficient speed and duration (e.g., 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. Pool the organic phases.
-
Concentration: Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
Column Chromatography: Redissolve the dried extract in a minimal amount of a suitable solvent (e.g., methanol) and apply it to a Diaion HP-20 column. Elute the column with a stepwise gradient of methanol (B129727) in water to fractionate the components.
-
HPLC Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
Protocol for Quantification of this compound by HPLC
A validated HPLC method is essential for the accurate quantification of this compound. The following is a proposed method based on common practices for antibiotic analysis.
Table 3: Proposed HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of purified this compound (likely around 280 nm, characteristic of tyrosine-containing compounds). |
| Injection Volume | 10-20 µL |
| Standard Curve | Prepare a standard curve using purified this compound of known concentrations to enable quantification. |
Note on Stability: Isonitrile-containing compounds can be unstable under certain pH conditions. It is advisable to maintain neutral or slightly acidic conditions during extraction and analysis to prevent degradation.
Visualizations
Experimental Workflow
The overall workflow for the production and analysis of this compound is depicted below.
Caption: Experimental workflow for this compound production.
Biosynthetic Pathway of this compound
This compound is a di-tyrosine analogue. Its biosynthesis originates from the shikimate pathway, leading to the formation of L-tyrosine, which then undergoes oxidative coupling and modification to form the final product.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Adaptation to Endophytic Lifestyle Through Genome Reduction by Kitasatospora sp. SUK42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic and physiological characterization of Kitasatospora sp. nov., an actinobacterium with potential for biotechnological application isolated from Cerrado soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new hazimycin congeners from Kitasatospora sp. P07101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new hazimycin congeners from Kitasatospora sp. P07101 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Hazimycin 6
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the antimicrobial properties of Hazimycin 6. The protocols outlined below cover standard assays for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the kinetics of antimicrobial action.
Hazimycins are a class of diisocyanide natural products known for their antimicrobial activity, particularly against Gram-positive bacteria and some fungi like Candida albicans.[1] The antimicrobial efficacy of hazimycins is closely linked to the presence of two isonitrile groups within their structure.[1] Notably, hazimycin A's antimicrobial action is diminished by its ability to bind copper, suggesting that the local concentration of metal ions could influence its activity.[2][3]
Data Presentation
Quantitative data from antimicrobial assays should be summarized for clear interpretation and comparison. The tables below provide templates for presenting MIC and MBC data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Test Microorganism | Strain ID | MIC (µg/mL) | Quality Control Strain | QC MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | S. aureus ATCC 29213 | ||
| Enterococcus faecalis | ATCC 29212 | E. faecalis ATCC 29212 | ||
| Bacillus subtilis | ATCC 6633 | |||
| Escherichia coli | ATCC 25922 | E. coli ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | P. aeruginosa ATCC 27853 | ||
| Candida albicans | ATCC 90028 | C. albicans ATCC 90028 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | ||||
| Enterococcus faecalis | ATCC 29212 | ||||
| Bacillus subtilis | ATCC 6633 |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below.
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Protocol:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Prepare the microbial inoculum in the corresponding broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the this compound dilutions.
-
Include a positive control (microorganism in broth without drug) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 20-24 hours for yeast.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Prepare flasks containing broth with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.
-
Include a drug-free growth control flask.
-
Inoculate each flask with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound.
Signaling Pathways and Molecular Interactions
While the precise mechanism of action for Hazimycins is not fully elucidated, their activity is known to be influenced by metal ion chelation.[2] Specifically, the binding of copper by hazimycin A reduces its antimicrobial effect. This suggests a potential mechanism where the compound disrupts metal homeostasis in microbial cells or that the active form of the molecule is metal-free.
References
Application Notes and Protocols for Hazimycin 6 in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycin 6 is a potent antimicrobial agent belonging to the isonitrile-containing class of natural products. It is a derivative of the hazimycin family, originally isolated from the actinomycete Kitasatospora sp.[1]. This document provides detailed application notes and protocols for the effective use of this compound in bacterial cell culture experiments. This compound exhibits significant activity against a range of Gram-positive bacteria, making it a valuable tool for research in antibacterial drug discovery and microbial pathogenesis. The presence of two isonitrile groups in its structure is believed to be crucial for its antimicrobial activity[1].
Mechanism of Action
The proposed mechanism of action for this compound involves the disruption of the bacterial cell membrane integrity. While the precise molecular targets are under investigation, it is hypothesized that this compound interacts with key components of the cell envelope, leading to pore formation and subsequent leakage of intracellular contents. This mode of action is similar to that of some bacteriocins that act by forming pores in the cytoplasmic membrane[2][3].
Postulated Signaling Pathway Interference
This compound is also thought to interfere with bacterial signaling pathways, specifically the Agr quorum-sensing system in staphylococci, which regulates virulence factor expression. By disrupting this pathway, this compound may reduce the expression of toxins and other virulence determinants.
Quantitative Data
The antimicrobial efficacy of this compound has been evaluated against several Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum[4].
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 2 | 4 |
| Staphylococcus epidermidis (ATCC 12228) | Positive | 4 | 8 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 | 16 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 1 | 2 |
| Bacillus subtilis (ATCC 6633) | Positive | 2 | 4 |
| Escherichia coli (ATCC 25922) | Negative | >128 | >128 |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Studies on the mechanisms of action and development of resistance to class II bacteriocins of Gram-positive bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Hazimycins in Natural Product Discovery
Despite a thorough search of scientific literature, no specific compound designated "Hazimycin 6" has been identified. The existing research primarily focuses on a series of related natural products known as Hazimycin A, B, C, and D. This document will detail the applications, protocols, and findings related to these discovered hazimycins, providing a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds and their role in natural product discovery.
Application Notes: The Hazimycin Family as a Case Study
The hazimycins are microbial metabolites isolated from the actinomycete Kitasatospora sp. P07101.[1] Their discovery and characterization serve as a practical example of the natural product discovery pipeline, from microbial fermentation to bioactivity screening and structure-activity relationship (SAR) studies. The key application of this research lies in understanding the structural requirements for the antimicrobial activity of this compound class, which can guide future drug discovery efforts.
A pivotal finding from the study of hazimycins is the critical role of the isonitrile functional groups for their biological activity. Hazimycin A, which possesses two isonitrile groups, demonstrated moderate antimicrobial activity against Gram-positive bacteria and Candida albicans. In contrast, its congeners, Hazimycin B, C, and D, in which one or both isonitrile groups are replaced by other functionalities, showed no significant antimicrobial activity.[1] This highlights the importance of these specific chemical moieties for the observed bioactivity.
Biochemical analyses have further revealed that Hazimycin A can bind to copper, which in turn diminishes its antimicrobial effects. This suggests a potential mechanism of action related to metal chelation or homeostasis.[2] The presence of putative importer/exporter genes near the biosynthetic gene cluster for hazimycin points to its possible role as a "chalkophore," a molecule involved in modulating intracellular copper levels.[2] This dual functionality presents an interesting avenue for further investigation in drug development, potentially as an antimicrobial agent or as a modulator of metal-dependent biological processes.
Quantitative Data Summary
The antimicrobial efficacy of the isolated hazimycin congeners was quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms. The results are summarized in the table below, clearly indicating the superior activity of Hazimycin A.
| Compound | Staphylococcus aureus (FDA 209P) | Bacillus subtilis (PCI 219) | Candida albicans (ATCC 64548) |
| Hazimycin A | 6.25 µg/mL | 12.5 µg/mL | 25 µg/mL |
| Hazimycin B | >100 µg/mL | >100 µg/mL | >100 µg/mL |
| Hazimycin C | >100 µg/mL | >100 µg/mL | >100 µg/mL |
| Hazimycin D | >100 µg/mL | >100 µg/mL | >100 µg/mL |
Experimental Protocols
The following protocols are based on the methodologies described in the discovery of Hazimycin A, B, C, and D.[1]
Fermentation of Kitasatospora sp. P07101 for Hazimycin Production
-
Strain Cultivation: The actinomycete strain Kitasatospora sp. P07101 is cultured from a soil sample.
-
Seed Culture: Prepare a seed culture by inoculating a suitable liquid medium and incubating for a specified period to achieve sufficient biomass.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium is optimized for the synthesis of secondary metabolites.
-
Incubation: Maintain the production culture under controlled conditions of temperature, agitation, and aeration for several days to allow for the accumulation of hazimycins.
-
Harvesting: After the incubation period, separate the mycelia from the supernatant by centrifugation.
Extraction and Isolation of Hazimycin Congeners
-
Supernatant Extraction: Extract the culture supernatant with an organic solvent such as ethyl acetate (B1210297) to partition the hazimycins from the aqueous phase.
-
Crude Extract Preparation: Concentrate the organic extract in vacuo to yield a crude extract containing a mixture of metabolites.
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography (e.g., using a Diaion HP-20 resin) for initial fractionation.
-
Further purify the fractions containing the compounds of interest using High-Performance Liquid Chromatography (HPLC) with a C30 column. A gradient elution system of acetonitrile (B52724) and water with 0.05% trifluoroacetic acid is employed for optimal separation of the hazimycin congeners.
-
Structure Elucidation
-
Spectroscopic Analysis: The chemical structures of the purified hazimycins are determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (e.g., HMBC, HSQC) NMR experiments are performed to elucidate the carbon-hydrogen framework and connectivity of the molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of each compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the characteristic isonitrile and nitrile stretches.[2]
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: The Minimum Inhibitory Concentrations (MICs) of the purified hazimycins are determined using a standard broth microdilution assay against a panel of test microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.
-
Assay Procedure:
-
Prepare serial dilutions of each compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.
-
Visualizations
The following diagrams illustrate the workflow for hazimycin discovery and the logical relationship between their structures and antimicrobial activity.
Caption: Experimental workflow for Hazimycin discovery and characterization.
Caption: Logical relationship between Hazimycin structure and bioactivity.
References
Application Notes and Protocols for the Quantification of Hazimycin 6 in Fermentation Broth
Introduction
Hazimycin 6, a member of the hazimycin class of antibiotics, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and Candida albicans. As with any fermentation-derived product, accurate and precise quantification of the target molecule in the complex fermentation broth matrix is critical for process optimization, yield determination, and quality control. These application notes provide detailed protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a microbiological agar (B569324) diffusion assay.
These protocols are intended for researchers, scientists, and drug development professionals. They include information on sample preparation, analytical procedures, and expected performance data to guide the implementation of these methods in a laboratory setting.
General Sample Preparation from Fermentation Broth
A robust sample preparation protocol is essential to remove interfering substances from the fermentation broth, such as proteins, salts, and other media components, and to concentrate the analyte of interest. The following is a general procedure suitable for preparing fermentation broth for both HPLC-UV and LC-MS/MS analysis.
Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Sample Collection: Aseptically collect a 10 mL sample of the fermentation broth.
-
Cell Removal: Centrifuge the sample at 5,000 x g for 15 minutes to pellet the microbial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
pH Adjustment: Adjust the pH of the supernatant to 4.0 using 1 M HCl.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.
-
Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase used for the respective chromatographic analysis (HPLC-UV or LC-MS/MS).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of compounds that possess a UV chromophore, such as this compound. This method is suitable for routine analysis and process monitoring.
Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., PEGASIL ODS, 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: Deionized water with 0.05% TFA
-
Mobile Phase B: Acetonitrile with 0.05% TFA
-
Gradient Program:
-
0-20 min: 10% to 70% B
-
20-25 min: 70% to 90% B
-
25-27 min: 90% to 10% B
-
27-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Standard Preparation:
-
Prepare a stock solution of purified this compound standard at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the prepared fermentation broth samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Representative Performance Data for HPLC-UV Quantification of this compound
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Note: The values presented are typical for a validated HPLC-UV method and should be established for each specific instrument and laboratory.
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-abundance analytes in complex matrices. This method utilizes Multiple Reaction Monitoring (MRM) for highly specific detection.
Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical precursor ion [M+H]⁺ and two product ions (one for quantification, one for confirmation) would be selected.
Standard Preparation:
-
Prepare a stock solution of purified this compound standard at 1 mg/mL in methanol.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
Quantification: Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the this compound standard. The presence of the qualifier MRM transition at the correct retention time confirms the identity of the analyte.
Data Presentation
Table 2: Representative Performance Data for LC-MS/MS Quantification of this compound
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Note: The values presented are typical for a validated LC-MS/MS method and should be established for each specific instrument and laboratory.[1][2]
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Method 3: Microbiological Agar Diffusion Assay
This bioassay determines the concentration of active this compound by measuring its ability to inhibit the growth of a susceptible microorganism. It is a cost-effective method for assessing the biological activity of the produced antibiotic.
Experimental Protocol
Materials:
-
Test Organism: Candida albicans (ATCC 90028) or a susceptible strain of Bacillus subtilis.
-
Culture Media: Mueller-Hinton Agar (MHA) for bacteria, or RPMI-1640 agar with 2% glucose for yeast.
-
Sterile petri dishes (90 mm).
-
Sterile paper discs (6 mm).
-
Incubator at 35°C.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of the agar plates with the prepared inoculum.
-
Sample Preparation:
-
Prepare a stock solution of purified this compound standard at 1 mg/mL. Create a series of two-fold dilutions to serve as standards.
-
Filter-sterilize the fermentation broth supernatant (after cell removal) through a 0.22 µm filter. Prepare serial dilutions if necessary.
-
-
Disc Application: Aseptically apply sterile paper discs to the surface of the inoculated agar plates.
-
Sample Application: Pipette 20 µL of each standard dilution and each prepared sample onto separate paper discs.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) for each disc.
Quantification: Construct a calibration curve by plotting the diameter of the zone of inhibition against the logarithm of the concentration of the this compound standards. Determine the concentration of active this compound in the fermentation broth samples by interpolating their zone of inhibition diameters from the calibration curve.
Data Presentation
Table 3: Representative Performance Data for Microbiological Agar Diffusion Assay
| Parameter | Expected Value |
| Linearity (log-linear) | Good correlation |
| Range | Dependent on organism sensitivity |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Dependent on organism sensitivity |
Note: The performance of a microbiological assay is highly dependent on the specific test organism and experimental conditions.
Logical Relationships
Caption: Logical flow of the microbiological agar diffusion assay.
References
Application Notes and Protocols for the Genetic Manipulation of the Hazimycin 6 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycins are a class of isonitrile-containing antibiotics produced by actinomycetes, notably Kitasatospora species. These compounds have garnered interest due to their unique chemical structures and biological activities. Hazimycin 6, a di-tyrosine analog, is of particular interest. Recent research has identified the biosynthetic gene cluster (BGC) for hazimycins in Kitasatospora purpeofusca and has elucidated their role as chalkophores, molecules that bind copper and are involved in copper homeostasis.[1] This discovery opens up new avenues for the genetic manipulation of the hazimycin biosynthetic pathway to enhance the production of this compound, generate novel analogs, and elucidate its regulatory mechanisms.
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the this compound biosynthetic pathway. They are intended for researchers in natural product biosynthesis, microbial genetics, and drug development.
Data Presentation
While extensive quantitative data on the engineered production of this compound is not yet publicly available, the following tables represent hypothetical yet plausible outcomes of genetic manipulation experiments based on similar studies in actinomycetes. These tables are designed to provide a framework for organizing and presenting experimental data.
Table 1: this compound Production in Engineered Kitasatospora purpeofusca Strains
| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | - | 15 ± 2 | 1.0 |
| Kp-hzn_OE | Overexpression of the entire hzn BGC | 75 ± 8 | 5.0 |
| Kp-hznR_OE | Overexpression of the pathway-specific positive regulator (hznR) | 45 ± 5 | 3.0 |
| Kp-hznE_KO | Knockout of a putative tailoring enzyme (hznE) | 0 (this compound), 25 ± 3 (New Analog) | N/A |
| Kp-copZ_KO | Knockout of a putative copper chaperone gene (copZ) | 28 ± 4 | 1.9 |
Table 2: Precursor Feeding to Engineered Kitasatospora purpeofusca Strain Kp-hzn_OE
| Precursor Fed (1 g/L) | This compound Titer (mg/L) | Fold Increase (vs. Kp-hzn_OE) |
| None | 75 ± 8 | 1.0 |
| L-Tyrosine | 112 ± 11 | 1.5 |
| L-Phenylalanine | 78 ± 7 | 1.0 |
| Shikimic Acid | 90 ± 9 | 1.2 |
Experimental Protocols
The following protocols are based on established methods for the genetic manipulation of actinomycetes and are adapted for the specific context of the this compound biosynthetic pathway in Kitasatospora purpeofusca.
Protocol 1: Overexpression of the Hazimycin Biosynthetic Gene Cluster
This protocol describes the overexpression of the entire hazimycin BGC (hzn) in Kitasatospora purpeofusca to increase the production of this compound.
1. Vector Construction: a. Isolate the complete hzn BGC from the genomic DNA of K. purpeofusca using a suitable fosmid or BAC library construction and screening approach. b. Clone the identified BGC into an integrative Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong, constitutive promoter (e.g., ermE*p). c. Verify the integrity and orientation of the cloned BGC by restriction digestion and sequencing.
2. Transformation of Kitasatospora purpeofusca: a. Prepare competent cells of K. purpeofusca. Protoplast transformation or intergeneric conjugation from E. coli are common methods for actinomycetes. For Kitasatospora species, intergeneric conjugation has been shown to be effective.[2] b. Introduce the expression vector containing the hzn BGC into K. purpeofusca. c. Select for transformants using an appropriate antibiotic resistance marker present on the vector (e.g., apramycin).
3. Analysis of Overexpression Strains: a. Cultivate the wild-type and engineered strains in a suitable production medium (e.g., ISP2 medium supplemented with copper). b. Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate. c. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound. d. Confirm the identity of this compound by comparing the retention time and mass spectrum with an authentic standard.
Protocol 2: Gene Knockout via Homologous Recombination
This protocol details the targeted deletion of a putative tailoring enzyme gene (hznE) within the hzn BGC to potentially generate novel hazimycin analogs.
1. Knockout Plasmid Construction: a. Amplify ~1.5 kb upstream and downstream flanking regions of the hznE gene from K. purpeofusca genomic DNA using PCR. b. Clone the upstream and downstream fragments into a temperature-sensitive suicide vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance gene, aac(3)IV). c. Introduce the resulting knockout plasmid into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
2. Generation of the Knockout Mutant: a. Perform intergeneric conjugation between the E. coli donor strain and K. purpeofusca. b. Select for single-crossover integrants by plating on a medium containing the appropriate antibiotic. c. Induce the second crossover event by culturing the single-crossover mutants at a non-permissive temperature for plasmid replication. d. Screen for double-crossover mutants by identifying colonies that are sensitive to the antibiotic marker on the vector backbone but resistant to the marker in the replacement cassette. e. Confirm the gene deletion by PCR analysis and Southern blotting.
3. Metabolite Profile Analysis: a. Ferment the wild-type and the ΔhznE mutant strains. b. Extract and analyze the secondary metabolites as described in Protocol 1. c. Look for the disappearance of the this compound peak and the appearance of new peaks in the HPLC chromatogram of the mutant strain. d. Isolate and characterize the structure of any new compounds using NMR and mass spectrometry.
Visualizations
Hazimycin Biosynthetic Pathway and its Regulation
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Hazimycin 6 Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during Hazimycin 6 fermentation. The guidance is based on established principles of antibiotic fermentation, particularly for polyketide compounds produced by actinomycetes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Problem: Low or No this compound Production Despite Good Cell Growth
Possible Cause 1: Nutrient Limitation or Imbalance. The composition of the fermentation medium is critical. Secondary metabolite production, like that of this compound, is often triggered by the depletion of a specific nutrient, such as phosphate (B84403) or a preferred carbon/nitrogen source. An incorrect carbon-to-nitrogen (C:N) ratio can also favor biomass production over antibiotic synthesis.
Solution:
-
Optimize Media Composition: Systematically evaluate different carbon and nitrogen sources. For polyketide production, slowly metabolized carbon sources like glycerol (B35011) or maltodextrin (B1146171) can be beneficial. Complex nitrogen sources such as soybean meal, yeast extract, or peptone often support higher yields.
-
Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain optimal concentrations of key nutrients throughout the fermentation, preventing both depletion and inhibitory excess.
-
Phosphate Control: Investigate the effect of phosphate concentration. High phosphate levels can repress the biosynthesis of some secondary metabolites.
Possible Cause 2: Suboptimal pH. The optimal pH for cell growth may not be the same as the optimal pH for this compound production. The pH of the culture can drift during fermentation due to the consumption of substrates and the production of metabolic byproducts.
Solution:
-
pH Profiling: Conduct fermentation runs at different controlled pH levels (e.g., 6.0, 6.5, 7.0, 7.5) to determine the optimal pH for this compound production.
-
pH Control: Implement a pH control strategy using automated addition of acid (e.g., HCl) and base (e.g., NaOH) to maintain the desired pH throughout the fermentation process.
Possible Cause 3: Inadequate Dissolved Oxygen (DO). this compound production is likely an aerobic process, making oxygen availability a critical factor. Low dissolved oxygen levels can be a major bottleneck for yield.
Solution:
-
Monitor and Control DO: Use a dissolved oxygen probe to monitor DO levels in real-time. Maintain DO above a critical level (typically 20-40% of air saturation) by adjusting agitation and aeration rates.
-
Oxygen Enrichment: In cases where increasing agitation and aeration is not feasible or leads to excessive shear stress, consider enriching the inlet air with pure oxygen.
Problem: Inconsistent this compound Yields Between Batches
Possible Cause 1: Variability in Inoculum Quality. The age, physiological state, and density of the seed culture can significantly impact the performance of the production culture.
Solution:
-
Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum development, including the age of the culture, spore concentration (if applicable), and the number of seed stages.
-
Monitor Seed Culture: Establish quality control parameters for the seed culture, such as cell density (OD), morphology, and pH, to ensure consistency before inoculating the production fermenter.
Possible Cause 2: Contamination. Contamination with other microorganisms can compete for nutrients, produce inhibitory substances, or degrade the target product, leading to inconsistent and low yields.[1]
Solution:
-
Aseptic Technique: Ensure strict aseptic technique during all stages of media preparation, inoculation, and sampling.
-
Sterilization Validation: Regularly validate the effectiveness of your sterilization protocols for media and equipment.
-
Microscopic Examination: Routinely examine culture samples under a microscope to check for the presence of contaminating organisms.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for producing polyketide antibiotics like this compound?
A1: While optimal conditions must be determined empirically for this compound, typical starting parameters for polyketide production by actinomycetes are summarized in the table below.
| Parameter | Typical Range |
| Temperature | 28-32°C |
| pH | 6.5-7.5 |
| Agitation | 200-600 RPM (in lab-scale bioreactors) |
| Aeration | 0.5-1.5 vvm (vessel volumes per minute) |
| Dissolved Oxygen | >20% saturation |
Q2: How can I improve the precursor supply for this compound biosynthesis?
A2: this compound, as a polyketide, is synthesized from simple acyl-CoA precursors. Enhancing the intracellular pool of these precursors can boost production.
-
Precursor Feeding: Supplement the medium with potential precursors like acetate, propionate, or specific amino acids that might be involved in the starter unit or extender units of the polyketide chain.
-
Metabolic Engineering: If the producing strain is genetically tractable, metabolic engineering strategies can be employed to upregulate pathways leading to precursor formation and downregulate competing pathways.
Q3: My culture produces a yellow pigment, but very little this compound. What could be the issue?
A3: The production of other secondary metabolites, such as pigments, can compete with this compound biosynthesis for common precursors and energy.
-
Medium Modification: Try altering the media composition. Sometimes, the presence or absence of specific trace metals or other micronutrients can shift the metabolic flux towards the desired product.
-
Strain Improvement: Consider a strain improvement program (e.g., through mutagenesis and screening) to select for variants that overproduce this compound and have reduced pigment production.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
This protocol is designed to screen the effects of different carbon and nitrogen sources on this compound production.
-
Prepare a basal fermentation medium. This medium should contain all the necessary minerals and trace elements but have a defined, single carbon and nitrogen source.
-
Set up a series of shake flask experiments. In each flask, vary one component at a time.
-
Carbon Source Screening: Use the same nitrogen source in all flasks and test different carbon sources (e.g., glucose, glycerol, maltose, soluble starch) at a fixed concentration (e.g., 20 g/L).
-
Nitrogen Source Screening: Use the best carbon source identified and test different nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 5 g/L).
-
-
Inoculate all flasks with a standardized seed culture.
-
Incubate under standard conditions (e.g., 30°C, 220 rpm) for a defined period (e.g., 7-10 days).
-
Sample each flask at regular intervals and at the end of the fermentation.
-
Analyze the samples for cell growth (e.g., dry cell weight) and this compound concentration (e.g., by HPLC).
-
Compare the results to identify the optimal carbon and nitrogen sources for this compound production.
Protocol 2: pH Profile Optimization
This protocol aims to determine the optimal pH for this compound production in a controlled bioreactor.
-
Prepare the production medium identified as optimal from previous experiments.
-
Set up multiple lab-scale bioreactors (at least 3) with the same medium and inoculum.
-
Set a different constant pH value for each bioreactor (e.g., pH 6.5, 7.0, 7.5). Use an automated pH control system with acid and base feeding.
-
Run the fermentations under otherwise identical conditions (temperature, agitation, aeration).
-
Collect samples periodically throughout the fermentation.
-
Measure biomass and this compound concentration for each sample.
-
Plot the production profiles for each pH condition to identify the optimal pH for maximizing this compound yield.
Visualizations
Caption: Workflow for optimizing this compound fermentation yield.
Caption: Logical flow for troubleshooting low fermentation yield.
Caption: Key regulatory inputs for polyketide antibiotic production.
References
Technical Support Center: Improving the Stability of Hazimycin 6 in Solution
Disclaimer: Publicly available information on the specific chemical structure and stability of Hazimycin 6 is limited. It has been identified as a di-tyrosine analogue containing two isonitrile groups, which is not a macrolide antibiotic. Therefore, the following guidance is based on the general chemical properties of di-tyrosine and isonitrile functionalities and is intended to serve as a general framework for researchers. Specific stability behavior of this compound may vary.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with this compound in solution during their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues you might encounter when working with this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time. | Degradation of the isonitrile functional groups, which are reported to be essential for the antimicrobial activity of some hazimycins.[1] | Isonitrile groups can be susceptible to hydrolysis under acidic conditions, converting them to the corresponding formamides.[2][3] Maintain the pH of your solution in the neutral to slightly basic range (pH 7-8) to minimize acid-catalyzed hydrolysis. |
| Precipitation of the compound from the solution. | Poor solubility or aggregation of the di-tyrosine backbone. Di-tyrosine cross-linked proteins have been shown to have reduced solubility.[4] | Consider using a co-solvent system (e.g., DMSO, ethanol) to improve solubility. The use of cyclodextrins or other solubilizing agents may also be beneficial. |
| Change in the color of the solution (e.g., yellowing). | Oxidation of the phenolic groups in the di-tyrosine structure. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Consider adding an antioxidant to the formulation. |
| Inconsistent results between experimental replicates. | Incomplete dissolution of this compound, leading to variations in the actual concentration. | Ensure complete dissolution by gentle warming or sonication, while monitoring for any potential degradation. Use calibrated equipment for all measurements. |
| Appearance of new peaks in HPLC analysis. | Degradation of this compound. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. This information will help in understanding the degradation pathway and optimizing the formulation. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for storing this compound in an aqueous solution?
While specific data for this compound is unavailable, based on the chemistry of its functional groups, a neutral to slightly basic pH (pH 7-8) is recommended. Isonitriles are known to be more stable at neutral pH and can undergo hydrolysis under acidic conditions.[2]
2. How does temperature affect the stability of this compound?
Elevated temperatures can accelerate chemical degradation. For isonitrile-containing compounds, thermal rearrangement can occur at high temperatures. It is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and working solutions at 2-8°C for short-term use.
3. Is this compound sensitive to light?
The di-tyrosine structure contains phenolic groups that can be susceptible to photo-oxidation. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in foil.
4. What are the likely degradation pathways for this compound?
Based on its structure as a di-tyrosine analogue with isonitrile groups, two primary degradation pathways can be hypothesized:
-
Hydrolysis of the isonitrile groups: In the presence of acid, the isonitrile groups can hydrolyze to form the corresponding formamides.
-
Oxidation of the di-tyrosine backbone: The phenolic hydroxyl groups on the tyrosine residues can be oxidized, potentially leading to the formation of quinone-like structures and further degradation products.
5. What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound and detecting degradation products. The aromatic nature of the di-tyrosine structure should provide a strong UV chromophore. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in their structural elucidation.
Data Presentation
Due to the lack of publicly available quantitative stability data for this compound, we provide a template table below for you to record and organize your experimental findings. This will allow for a clear comparison of stability under different conditions.
Table 1: Stability of this compound in Solution Under Various Conditions
| Condition | Time Point | Concentration (µg/mL) | % Remaining | Appearance | pH |
| pH 4.0 at 25°C | 0 hr | 100% | |||
| 24 hr | |||||
| 72 hr | |||||
| pH 7.4 at 25°C | 0 hr | 100% | |||
| 24 hr | |||||
| 72 hr | |||||
| pH 8.0 at 25°C | 0 hr | 100% | |||
| 24 hr | |||||
| 72 hr | |||||
| pH 7.4 at 4°C | 0 hr | 100% | |||
| 7 days | |||||
| 30 days |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution
Objective: To determine the stability of this compound in aqueous solutions at different pH values and temperatures over time.
Materials:
-
This compound
-
High-purity water
-
Phosphate buffer solutions (pH 4.0, 7.4, and 8.0)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Calibrated pH meter
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
-
Temperature-controlled incubator and refrigerator
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the respective buffer solutions (pH 4.0, 7.4, and 8.0) to achieve the final desired concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
-
-
Sample Incubation:
-
Aliquot the working solutions into amber glass vials.
-
For each pH condition, prepare triplicate samples for each time point.
-
Incubate the vials at the desired temperatures (e.g., 25°C and 4°C).
-
-
Sample Analysis:
-
At each predetermined time point (e.g., 0, 24, 48, 72 hours for 25°C; 0, 7, 14, 30 days for 4°C), withdraw an aliquot from the respective vials.
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 280 nm due to the tyrosine residues).
-
Injection Volume: 10 µL
-
-
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.
-
Determine the percentage of this compound remaining relative to the initial (time 0) concentration.
-
Observe and record any changes in the physical appearance (color, clarity) and pH of the solutions.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide - Wikipedia [en.wikipedia.org]
- 4. Structure and stability of the dityrosine-linked dimer of gammaB-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hazimycin 6 Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hazimycin 6 using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC purification of this compound.
Question: Why am I observing high or fluctuating backpressure in my HPLC system?
Answer: High or fluctuating backpressure is a common issue in HPLC.[1][2] Potential causes and their solutions are outlined below:
-
Blockages: The most frequent cause is a blockage in the system. This can be due to a clogged column inlet frit, blocked tubing, or a clogged in-line filter.[2][3]
-
Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump to see if the pressure returns to normal. If it does, the column is likely clogged. You can try back-flushing the column (reversing the flow direction) at a low flow rate. If the problem persists, the inlet frit may need to be replaced. If the pressure is still high without the column, check for blockages in the injector, tubing, and filters.[3]
-
-
Precipitation: Buffer or sample precipitation can occur if the mobile phase composition is changed too rapidly or if the sample is not fully dissolved in a compatible solvent.[2][4]
-
Air Bubbles: Air trapped in the pump or other parts of the system can cause pressure fluctuations.[2][3]
Question: My chromatogram shows a noisy or drifting baseline. What could be the cause?
Answer: A noisy or drifting baseline can interfere with peak detection and integration.[1] Here are some common causes and solutions:
-
Mobile Phase Issues: Contaminated or improperly prepared mobile phase is a primary culprit.[1][4] The use of low-quality solvents or salts can introduce impurities.[4]
-
Detector Problems: A dirty flow cell or a failing lamp in the detector can cause baseline noise.[1]
-
Solution: Flush the detector flow cell with a strong, non-buffered solvent like methanol (B129727) or isopropanol. If the problem continues, the detector lamp may need to be replaced.
-
-
System Leaks: Leaks in the pump, injector, or fittings can lead to pressure fluctuations and a noisy baseline.[1][3]
-
Solution: Inspect the entire system for any signs of leaks, such as salt deposits around fittings.[3] Tighten any loose connections, but be careful not to overtighten.
-
Question: I am seeing peak tailing for my this compound peak. How can I improve the peak shape?
Answer: Peak tailing, where the peak has an asymmetrical shape with a "tail," can affect resolution and quantification.[1]
-
Column Issues: A deteriorating column is a common cause. This can be due to a void at the column inlet or contamination of the stationary phase.[7]
-
Solution: Use a guard column to protect the analytical column from strongly retained impurities.[7] If the column is old, it may need to be replaced.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) packing material can cause tailing.[7]
-
Solution: For basic compounds like this compound, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can help to protonate silanol (B1196071) groups and reduce these secondary interactions. A concentration of 0.05% to 0.1% TFA is typically effective. The use of a base-deactivated column can also be beneficial.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Question: The retention time of this compound is inconsistent between injections. What should I do?
Answer: Variable retention times can make peak identification difficult and affect the reproducibility of your results.[2]
-
Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[2][3]
-
Solution: If you are preparing your mobile phase online using a gradient mixer, ensure the pump is working correctly and there are no leaks.[7] Manually preparing the mobile phase can help to rule out pump issues. Ensure the mobile phase pH is stable, as changes in pH can affect the retention of ionizable compounds.[8]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[2]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is recommended for this compound purification?
A C18 reversed-phase column is a suitable choice for the purification of this compound. A specific example used in the literature is a PEGASIL ODS column.[9]
Q2: What is a typical mobile phase for the purification of this compound?
A common mobile phase is a gradient of water and acetonitrile (B52724) (ACN), with a small amount of trifluoroacetic acid (TFA) added to both solvents.[9] For example, a gradient from 10% ACN with 0.05% TFA to 55% ACN with 0.05% TFA over 60 minutes has been used successfully.[9]
Q3: At what wavelength should I monitor the purification of this compound?
This compound has a UV absorbance at around 210 nm, making this a suitable wavelength for detection.[9]
Q4: How can I improve the resolution between this compound and other impurities?
To improve resolution, you can try optimizing the mobile phase gradient. A shallower gradient (a slower increase in the organic solvent percentage over time) can often improve the separation of closely eluting compounds. You can also evaluate columns with different stationary phase chemistries or smaller particle sizes.
Q5: What should I do if I suspect my sample is degrading on the column?
This compound contains isonitrile groups which may be sensitive to certain conditions.[9][10] If you suspect on-column degradation, try to minimize the run time and use a lower temperature. Ensure the mobile phase pH is suitable for the stability of your compound.
HPLC Parameters for Hazimycin Purification
The following table summarizes the HPLC conditions reported for the purification of Hazimycin congeners.[9]
| Parameter | Value |
| Column | PEGASIL ODS |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.05% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 55% B over 60 minutes |
| Flow Rate | 6.0 mL/min |
| Detection | UV at 210 nm |
Experimental Protocol: HPLC Purification of this compound
This protocol describes a general method for the purification of this compound based on published literature.[9]
1. Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
PEGASIL ODS column or equivalent C18 reversed-phase column.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Crude or partially purified this compound extract.
-
0.2 µm filters for mobile phase and sample preparation.
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 0.5 mL of TFA to a 1 L bottle of HPLC-grade water (0.05% TFA). Filter through a 0.2 µm filter and degas.
-
Mobile Phase B: Add 0.5 mL of TFA to a 1 L bottle of HPLC-grade acetonitrile (0.05% TFA). Filter through a 0.2 µm filter and degas.
3. Sample Preparation:
-
Dissolve the crude this compound extract in a suitable solvent, such as a small amount of methanol or dimethyl sulfoxide (B87167) (DMSO), and then dilute with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the sample through a 0.2 µm syringe filter before injection.
4. HPLC Method:
-
Column Equilibration: Equilibrate the column with 10% Mobile Phase B at a flow rate of 6.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
0-60 min: Linear gradient from 10% B to 55% B.
-
60-65 min: Increase to 100% B and hold for 5 minutes to wash the column.
-
65-70 min: Return to 10% B and re-equilibrate for the next injection.
-
-
Detection: Monitor the elution at 210 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
5. Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Troubleshooting Workflow
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. uhplcs.com [uhplcs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. ijsdr.org [ijsdr.org]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Kitasatospora Culture Conditions for Enhanced Hazimycin 6 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Kitasatospora species for the production of Hazimycin 6.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
| Issue ID | Question | Possible Causes & Solutions |
| HAZ-001 | Low Biomass Production: My Kitasatospora culture is showing poor growth. | 1. Suboptimal Medium Composition: - Carbon Source: Ensure the carbon source and its concentration are optimal. While glucose is commonly used, some Kitasatospora species may prefer other carbon sources like soluble starch.[1] Screen various carbon sources (e.g., glucose, starch, glycerol) at different concentrations. - Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like soybean meal and yeast extract are often beneficial. Experiment with different nitrogen sources and C:N ratios.2. Inappropriate Physical Parameters: - pH: Most Kitasatospora species favor a neutral to slightly alkaline initial pH (around 7.0-7.4). Verify and adjust the initial pH of your medium. - Temperature: The optimal temperature for growth is typically between 28-30°C. Ensure your incubator or bioreactor is maintaining the correct temperature. - Aeration: Inadequate aeration can significantly limit growth. In shake flasks, use baffled flasks and maintain an appropriate culture volume-to-flask volume ratio (e.g., 1:5). In bioreactors, optimize the agitation and aeration rates. |
| HAZ-002 | Good Biomass, but Low this compound Yield: The culture grows well, but the production of this compound is minimal. | 1. Nutrient Limitation or Repression: - Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production. Try using a slower-metabolized carbon source or a fed-batch strategy. - Phosphate (B84403) Regulation: High phosphate concentrations can inhibit the production of some secondary metabolites in actinomycetes. Test different phosphate levels in your production medium.2. Suboptimal Induction of Biosynthetic Pathway: - Precursor Availability: The biosynthesis of Hazimycin, a diisocyanide natural product, may be enhanced by the addition of precursors. While the specific precursors for this compound are not detailed in the available literature, the biosynthesis of other microbial products can be enhanced by feeding amino acid precursors.[2] - Copper Concentration: Hazimycin biosynthesis is linked to copper homeostasis.[1][3] The concentration of copper in the medium is crucial. Both deficiency and excess can be detrimental. Optimize the copper sulfate (B86663) concentration in your medium (e.g., in the micromolar range).3. Inappropriate Fermentation Time: - Secondary metabolite production often occurs during the stationary phase of growth. Harvest your culture at different time points to determine the optimal production period. |
| HAZ-003 | Inconsistent this compound Yields Between Batches: I am observing significant variability in production from one experiment to the next. | 1. Inoculum Variability: - Inoculum Age and Quality: The age and physiological state of the seed culture are critical for consistent production. Standardize your seed culture preparation protocol, including the age of the culture and inoculum size. - Spore Suspension vs. Mycelial Inoculum: Using a spore suspension can sometimes lead to more reproducible results than using a vegetative mycelial inoculum. If using mycelia, ensure it is in the exponential growth phase.2. Raw Material Inconsistency: - The composition of complex media components like peptone and yeast extract can vary between suppliers and even batches. If possible, use defined or semi-defined media for better reproducibility, or test new batches of complex components before use in large-scale experiments. |
| HAZ-004 | Foaming in the Bioreactor: Excessive foaming is occurring during fermentation. | 1. Medium Composition: - High concentrations of proteins (e.g., from soybean meal or peptone) can contribute to foaming.2. High Agitation/Aeration Rates: - Vigorous agitation and high aeration rates can exacerbate foaming.Solution: - Add an appropriate concentration of an antifoaming agent (e.g., silicone-based) to the medium before sterilization or as needed during fermentation. Be aware that some antifoaming agents can affect microbial growth or downstream processing. |
| HAZ-005 | Contamination of the Culture: My Kitasatospora culture is contaminated with other microorganisms. | 1. Inadequate Sterilization: - Ensure all media, flasks, and equipment are properly sterilized. Autoclave at 121°C for at least 20-30 minutes, depending on the volume.2. Poor Aseptic Technique: - Perform all manipulations (inoculation, sampling) in a laminar flow hood using strict aseptic techniques. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for Kitasatospora cultivation for this compound production?
A1: A good starting point is a medium rich in complex carbon and nitrogen sources. Based on literature for related compounds and species, a suitable production medium could be composed of soluble starch, glucose, soybean meal, yeast extract, and beef extract, supplemented with trace minerals.[1] It is crucial to optimize the concentrations of these components for your specific Kitasatospora strain.
Q2: What is the optimal pH for this compound production?
A2: The optimal initial pH for Kitasatospora growth and secondary metabolite production is generally in the neutral to slightly alkaline range, typically between 7.0 and 7.4. It is advisable to buffer the medium or monitor and control the pH during fermentation, as microbial metabolism can cause pH shifts.
Q3: How does aeration affect this compound production?
A3: Kitasatospora are aerobic microorganisms, and sufficient oxygen supply is critical for both growth and the production of secondary metabolites like this compound. In shake flask cultures, ensure adequate aeration by using baffled flasks and maintaining a low culture volume relative to the flask size. In a bioreactor, the dissolved oxygen (DO) level should be monitored and maintained at an optimal level (e.g., above 20% saturation) by adjusting agitation and aeration rates.
Q4: Are there any specific precursors that can be added to the medium to enhance this compound yield?
A4: While the direct precursors for this compound are not explicitly detailed in the provided search results, the biosynthesis of similar microbial metabolites can often be enhanced by feeding the culture with constituent amino acids or other small molecules. Given that Hazimycin A is a di-tyrosine analog, supplementing the medium with L-tyrosine could potentially boost the production of this compound.[2]
Q5: How can I extract and quantify this compound from the fermentation broth?
A5: Hazimycin congeners have been successfully extracted from the fermentation broth using ethyl acetate (B1210297).[2] After extraction, the organic solvent can be evaporated, and the residue can be redissolved in a suitable solvent like methanol (B129727). Quantification can be performed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector. Developing a standard curve with purified this compound is necessary for accurate quantification.
Data Presentation: Optimizing Culture Parameters
The following tables present hypothetical quantitative data to illustrate the effects of various culture parameters on this compound production. This data is intended for illustrative purposes to guide experimental design.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45 |
| Soluble Starch | 7.8 | 65 |
| Glycerol | 6.2 | 30 |
| Maltose | 8.1 | 50 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Soybean Meal | 9.2 | 75 |
| Peptone | 8.5 | 60 |
| Yeast Extract | 7.9 | 55 |
| Ammonium Sulfate | 5.5 | 25 |
Table 3: Effect of Initial pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 6.0 | 6.5 | 35 |
| 6.5 | 7.8 | 50 |
| 7.0 | 9.0 | 80 |
| 7.5 | 8.8 | 70 |
| 8.0 | 7.2 | 45 |
Table 4: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 25 | 7.5 | 55 |
| 28 | 9.1 | 85 |
| 30 | 8.9 | 75 |
| 37 | 4.2 | 15 |
Table 5: Effect of Copper Sulfate Concentration on this compound Production
| CuSO₄·5H₂O (µM) | Biomass (g/L) | This compound Yield (mg/L) |
| 0 | 8.8 | 20 |
| 1 | 8.9 | 60 |
| 5 | 9.0 | 95 |
| 10 | 8.5 | 70 |
| 50 | 6.1 | 30 |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Kitasatospora sp.
-
Aseptic Preparation: Perform all steps in a laminar flow hood to maintain sterility.
-
Inoculation from Stock: Aseptically transfer a loopful of Kitasatospora spores or a small piece of mycelial mat from a stock culture (e.g., agar (B569324) slant or cryopreserved stock) into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a specific seed medium).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture becomes turbid and shows active growth.
-
Quality Control: Before using the seed culture to inoculate the production medium, examine a small sample under a microscope to check for culture purity and healthy mycelial growth.
Protocol 2: Fermentation for this compound Production in Shake Flasks
-
Medium Preparation: Prepare the production medium (refer to a suitable formulation, e.g., based on the components in the data tables) and dispense 100 mL into 500 mL baffled flasks.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the production medium with 5% (v/v) of the seed culture prepared in Protocol 1.
-
Incubation: Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
-
Sample Preparation: Centrifuge a 10 mL sample of the fermentation broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction twice more.
-
Concentration: Pool the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
Quantification: Create a standard curve using purified this compound of known concentrations to determine the concentration in your samples.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Synthesis of Hazimycin 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hazimycin 6 and its isomer, Hazimycin 5.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Hazimycin 5 and 6?
A1: There are two main synthetic routes reported for Hazimycin 5 and 6. The first is a biomimetic route involving the oxidative coupling of a tyrosine derivative using horseradish peroxidase. The second is a traditional multi-step chemical synthesis starting from a pre-formed biphenyl (B1667301) core.
Q2: Why are Hazimycin 5 and 6 always synthesized as a mixture?
A2: Hazimycin 5 and 6 are isomers that are interconvertible through a base-catalyzed process.[1][2] This interconversion occurs at one of the chiral centers, leading to a mixture of both compounds. The final deprotection/ammonolysis step in one of the reported syntheses, which is basic, results in an equilibrium mixture of the two isomers.[1]
Q3: What is the structural relationship between Hazimycin 5 and 6?
A3: Hazimycin 5 and 6 are diastereomers. They are di-tyrosine analogues containing two isonitrile groups.[1][2] The difference between them lies in the stereochemistry at one of the α-carbons of the amino acid residues.
Q4: Are there any specific safety precautions to consider when handling the reagents for Hazimycin synthesis?
A4: Yes, isonitrile-containing compounds are known to have a strong, unpleasant odor and can be toxic. Therefore, all manipulations involving isonitriles should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents like phosphorus oxychloride (POCl₃) and boron tribromide (BBr₃) are corrosive and moisture-sensitive and should be handled with extreme care.
Troubleshooting Guides
Challenge 1: Low Yield in the Horseradish Peroxidase (HRP)-Mediated Oxidative Coupling
The enzymatic oxidative coupling of N-formyl-L-tyrosine methyl ester is a key step in the biomimetic synthesis of the Hazimycin core. Low yields in this step can be a significant bottleneck.
| Potential Cause | Troubleshooting Suggestion |
| Enzyme Inactivity | - Ensure the horseradish peroxidase (HRP) is of high quality and activity. - Perform a standard activity assay on the HRP before use. - Avoid repeated freeze-thaw cycles of the enzyme solution. |
| Suboptimal pH | - The optimal pH for HRP is typically near neutral. Prepare fresh buffer solutions and verify the pH before starting the reaction. |
| Incorrect Substrate Concentration | - High substrate concentrations can lead to substrate inhibition. Try varying the concentration of the N-formyl-L-tyrosine methyl ester. |
| Presence of Inhibitors | - Ensure all glassware is thoroughly cleaned and that the solvents and reagents are free from potential enzyme inhibitors. |
| Inefficient Hydrogen Peroxide Addition | - Slow and controlled addition of hydrogen peroxide (H₂O₂) is crucial. A syringe pump is recommended for this purpose to avoid enzyme inactivation by high local concentrations of H₂O₂. |
Challenge 2: Difficult Separation of Hazimycin 5 and 6
The separation of the interconvertible diastereomers, Hazimycin 5 and 6, is a common challenge.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution in Chromatography | - The two isomers have very similar polarities. Experiment with different chromatography conditions. - Column: Sephadex LH-20 has been reported to be effective.[1] - Solvent System: A gradient elution might provide better separation than an isocratic one. |
| Base-catalyzed Interconversion on Column | - Avoid basic additives in the mobile phase if using silica (B1680970) gel chromatography, as this can promote on-column interconversion. - Consider using a neutral or slightly acidic solvent system. |
| Equilibration during Solvent Removal | - If basic conditions were used in the final step, the mixture will equilibrate. Concentrate the fractions containing the separated isomers under neutral or slightly acidic conditions and at low temperatures to minimize re-equilibration. |
Challenge 3: Incomplete Conversion to the Di-isonitrile
The conversion of the formamide (B127407) groups to isonitriles is a critical step. Incomplete reaction leads to impurities that can be difficult to remove.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Dehydrating Agent | - Ensure that the dehydrating agent, such as phosphorus oxychloride (POCl₃), is fresh and added in a sufficient stoichiometric excess. |
| Presence of Moisture | - This reaction is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Base Incompatibility | - The choice of base is important. Triethylamine is commonly used. Ensure it is dry and added at the correct temperature (usually cooled in an ice bath). |
Experimental Protocols
Key Experiment: Horseradish Peroxidase-Mediated Oxidative Coupling
This protocol describes the enzymatic dimerization of N-formyl-L-tyrosine methyl ester to form the biphenyl core of the Hazimycins.
Materials:
-
N-formyl-L-tyrosine methyl ester
-
Horseradish Peroxidase (HRP)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Syringe pump
Procedure:
-
Dissolve N-formyl-L-tyrosine methyl ester in the phosphate buffer to the desired concentration.
-
Add the horseradish peroxidase to the substrate solution and stir gently.
-
Using a syringe pump, add the 3% hydrogen peroxide solution dropwise to the reaction mixture over several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and proceed with the extraction and purification of the dimer product.
Visualizations
Caption: Synthetic routes to Hazimycin 5 and 6.
Caption: Base-catalyzed interconversion of Hazimycin 5 and 6.
References
- 1. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Strategies to reduce degradation of Hazimycin 6 during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Hazimycin 6 during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to harsh extraction conditions: High temperatures, prolonged extraction times, and extreme pH can lead to the degradation of this compound. | Employ modern, milder extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to reduce extraction time and temperature.[1] Maintain a neutral or slightly acidic pH during extraction. |
| Base-catalyzed degradation: this compound is known to be sensitive to basic conditions, which can cause its conversion to other isomers or degradation products.[2] | Avoid the use of strong bases during extraction and purification. Buffer all aqueous solutions to a pH between 6.0 and 7.0. | |
| Oxidative degradation: The di-tyrosine structure of this compound is susceptible to oxidation, which can be accelerated by exposure to air and light.[3][4] | Degas solvents before use and perform extractions under an inert atmosphere (e.g., nitrogen or argon). Protect the sample from light by using amber glassware or covering vessels with aluminum foil. | |
| Incomplete extraction from the matrix: The chosen solvent may not be optimal for efficiently extracting this compound from the source material. | Screen a variety of solvents with different polarities. A mixture of methanol (B129727) and ethyl acetate (B1210297) has been used for related compounds.[5] Consider a sequential extraction with solvents of increasing polarity. | |
| Presence of multiple, unexpected peaks in HPLC analysis | Isomerization of this compound: The presence of Hazimycin 5 and other related isomers can result from the base-catalyzed interconversion. | Strictly control the pH to the neutral or slightly acidic range throughout the entire extraction and purification process. |
| Degradation of isonitrile groups: The isonitrile functional groups are labile and can be hydrolyzed to formamides under acidic conditions or rearrange to nitriles at elevated temperatures. | Avoid strong acids and high temperatures. Use moderate pH buffers and low-temperature drying methods like lyophilization. | |
| Formation of oxidation products: Oxidative cross-linking of the di-tyrosine core can lead to the formation of various degradation products. | Incorporate antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), into the extraction solvent. | |
| Poor solubility of the extract | Aggregation due to degradation: Oxidative damage to the di-tyrosine structure can lead to protein aggregation and reduced solubility. | Implement strategies to prevent oxidation as mentioned above. Work with dilute solutions when possible to minimize intermolecular interactions. |
| Co-extraction of interfering substances: The crude extract may contain other compounds that limit the solubility of this compound. | Perform a solid-phase extraction (SPE) clean-up step after the initial extraction to remove highly polar or non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of degradation is exposure to basic conditions, which can catalyze the interconversion of this compound to its isomer, Hazimycin 5, and other degradation products. Additionally, the isonitrile groups are labile, and the di-tyrosine structure is susceptible to oxidation.
Q2: What is the optimal pH range for extracting this compound?
A2: To minimize base-catalyzed degradation, it is recommended to maintain a pH between 6.0 and 7.0 throughout the extraction and purification process. Use of appropriate buffer systems is highly advised.
Q3: Which extraction solvents are recommended for this compound?
A3: While specific solvent optimization for this compound has not been published, a mixture of methanol and ethyl acetate has proven effective for the extraction of its congeners. It is advisable to test a range of solvent systems, including acetone (B3395972) and acetonitrile, to determine the optimal solvent for your specific matrix.
Q4: How can I prevent oxidative damage to this compound?
A4: To prevent oxidative damage, it is crucial to work in an oxygen-minimized environment. This can be achieved by using degassed solvents, working under an inert atmosphere (nitrogen or argon), and protecting the samples from light. The addition of antioxidants to the extraction solvent can also be beneficial.
Q5: Are there any modern extraction techniques that are particularly suitable for this compound?
A5: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are highly recommended. These methods typically use lower temperatures and shorter extraction times, which can significantly reduce the degradation of thermally labile and unstable compounds like this compound.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for the extraction of this compound using UAE, a technique known for its efficiency and reduced thermal stress on the target compound.
-
Sample Preparation:
-
Lyophilize the microbial cell culture to remove water.
-
Grind the lyophilized cells into a fine powder to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered sample and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of a pre-cooled (4 °C) solvent mixture of methanol:ethyl acetate (1:1, v/v) containing 0.1% (w/v) ascorbic acid as an antioxidant.
-
Place the flask in an ultrasonic bath.
-
Sonicate the sample for 30 minutes at a frequency of 40 kHz and a controlled temperature of 25 °C.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Decant the supernatant and filter it through a 0.45 µm PTFE filter.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 35 °C.
-
Store the crude extract at -20 °C under a nitrogen atmosphere until further purification.
-
Visualizations
Hypothesized Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound during extraction.
Recommended Experimental Workflow for this compound Extraction
Caption: A workflow for the extraction and purification of this compound.
References
- 1. Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues. | Semantic Scholar [semanticscholar.org]
- 2. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structure and stability of the dityrosine-linked dimer of gammaB-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing solubility issues of Hazimycin 6 in biological assays
Hazimycin 6 Technical Support Center
Disclaimer: "this compound" is a hypothetical compound name. The following guide is based on established methodologies for addressing solubility challenges with novel, hydrophobic small molecules in a research setting.
This center provides comprehensive troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in overcoming solubility issues with this compound, ensuring reliable and reproducible results in biological assays.
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound.
Issue 1: this compound precipitates immediately upon addition to my aqueous cell culture medium.
-
Question: I dissolved this compound in 100% DMSO to create a 10 mM stock solution. When I add it to my cell culture medium for a final concentration of 10 µM, a precipitate forms instantly. What is happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it has poor solubility.[1][2] The DMSO disperses, leaving the hydrophobic this compound molecules to aggregate and precipitate.
Solutions, from simplest to most complex:
-
Improve the Dilution Technique: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution.[1] Add the DMSO stock to a smaller volume of pre-warmed (37°C) media while gently vortexing. This gradual dilution can help keep the compound in solution.[1]
-
Reduce Final Concentration: The target concentration of 10 µM may be above the aqueous solubility limit of this compound. Try a lower final concentration (e.g., 1 µM or 0.1 µM) to see if the precipitation still occurs.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize solvent-induced toxicity and artifacts.[1] If your current protocol results in a higher percentage, you may need to remake your stock at a higher concentration.
-
Perform a Solubility Test: Before proceeding with your main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium. Please refer to the Experimental Protocols section for a detailed method.
-
Issue 2: My cells are showing high levels of toxicity or unexpected biological responses.
-
Question: I managed to dissolve this compound, but I'm observing significant cell death or unusual activity even at low concentrations. How can I determine if this is a true effect of the compound or an artifact?
-
Answer: The solvent itself, even at low concentrations, can have significant effects on cellular systems.[3][4] It is critical to distinguish between the bioactivity of this compound and any effects caused by the solvent vehicle.
Solutions:
-
Run a Solvent Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental samples but without this compound. This will reveal the baseline effect of the solvent on your assay.
-
Perform a Solvent Tolerance Assay: Different cell lines have varying sensitivities to organic solvents. It is essential to determine the maximum concentration of your chosen solvent that your specific cell line can tolerate without affecting its viability or the assay readout. See the Experimental Protocols section for a detailed guide.
-
Minimize Solvent Concentration: Based on the tolerance assay, always use the lowest possible final solvent concentration that keeps this compound in solution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting solvent for this compound?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving novel hydrophobic compounds due to its strong solubilizing power and compatibility with many biological assays at low concentrations.[5][6]
-
-
Q2: What is the maximum concentration of DMSO my cells can tolerate?
-
A2: This is highly cell-line dependent. While a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, some can tolerate up to 1%.[7] However, even low concentrations can sometimes induce cellular changes.[3][8] It is imperative to perform a solvent tolerance assay for your specific cell line and experimental conditions (see Experimental Protocols ).
-
-
Q3: Can I use sonication or gentle heating to help dissolve this compound in DMSO?
-
A3: Yes, brief sonication in a water bath or gentle warming (e.g., to 37°C) can help dissolve the compound in the initial DMSO stock.[5] However, avoid excessive heating, which could degrade the compound. Always visually inspect the solution to ensure no solid particles remain.
-
-
Q4: How should I prepare serial dilutions for a dose-response experiment?
-
A4: To maintain a consistent final solvent concentration across all treatments, it is best practice to perform the serial dilution of your compound in 100% DMSO first.[7] Then, add a fixed volume of each DMSO dilution to your cell culture medium. This ensures that any observed effects are due to the changing concentration of this compound, not the solvent.
-
-
Q5: Are there alternative solvents I can try if DMSO is problematic?
-
A5: If DMSO proves to be incompatible with your assay (e.g., it interferes with the readout or is too toxic), other options can be explored, such as ethanol, dimethylformamide (DMF), or co-solvent systems.[9][10] However, the tolerance of your cells and the compatibility with your assay must be thoroughly validated for any new solvent.[10]
-
Data Presentation
Table 1: Properties of Common Solvents for Hydrophobic Compounds
| Solvent | Abbreviation | Common Stock Conc. | Typical Final Conc. in Assay | Notes |
|---|---|---|---|---|
| Dimethyl Sulfoxide | DMSO | 1-100 mM | < 0.5% | Strong solubilizing power; can be toxic at higher concentrations.[3] |
| Ethanol | EtOH | 1-50 mM | < 1.0% | Less toxic than DMSO for some cells; may affect some enzyme assays.[3] |
| Dimethylformamide | DMF | 1-50 mM | < 0.5% | Good alternative to DMSO; stability of compound should be verified.[10] |
| Polyethylene Glycol | PEG | Varies | Varies | Can improve solubility and stability; viscosity may be a factor.[10] |
Table 2: Example of Solvent Tolerance Data for Common Cell Lines
| Cell Line | Solvent | 24h IC50 (Approx. v/v %) | Recommended Max Conc. (v/v %) |
|---|---|---|---|
| HeLa | DMSO | ~2.0% | ≤ 0.5% |
| HepG2 | DMSO | ~1.5% | ≤ 0.5% |
| Jurkat | DMSO | ~1.0% | ≤ 0.2% |
| Note: These values are illustrative. You must determine the specific tolerance for your cell line and assay conditions. | | | |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the compound and its molecular weight.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 10-15 minutes.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture exposure. Store at -20°C or -80°C as recommended.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well clear plate, prepare a 2-fold serial dilution of the compound in your complete cell culture medium (pre-warmed to 37°C). Start with a high concentration that is expected to precipitate (e.g., 100 µM). Include a "medium only" control.
-
Example: To make 200 µL of a 100 µM solution, add 2 µL of 10 mM DMSO stock to 198 µL of medium.
-
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[1]
-
Quantification (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control indicates precipitation.[1]
-
Determination: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your experiment.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antimicrobial Potency of Hazimycin 6
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and exploring strategies to increase the antimicrobial efficacy of the novel (hypothetical) antibiotic, this compound.
Troubleshooting Guides
This section addresses common issues encountered during antimicrobial potentiation experiments in a question-and-answer format.
| Question | Possible Causes & Troubleshooting Steps |
| Why am I not observing a synergistic effect between this compound and a potential adjuvant? | 1. Incorrect Concentration Ratios: The synergistic effect is often dependent on the specific concentration ratio of the two agents. Troubleshooting: Perform a checkerboard assay with a wider range of concentrations for both this compound and the adjuvant to identify the optimal synergistic ratio.[1][2] 2. Antagonistic Interaction: The combination might be indifferent or antagonistic. Troubleshooting: Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index > 4 indicates antagonism.[2][3] 3. Mechanism of Action Mismatch: The adjuvant may not target a relevant resistance mechanism for the test organism. Troubleshooting: Investigate the known or suspected resistance mechanisms of the bacterial strain and select an adjuvant with a complementary mechanism (e.g., an efflux pump inhibitor for a strain with overexpressed efflux pumps).[4][5][6] |
| The Minimum Inhibitory Concentration (MIC) of this compound varies significantly between experiments. | 1. Inoculum Size Variation: Inconsistent bacterial inoculum density can lead to variable MIC results. Troubleshooting: Standardize the inoculum to a 0.5 McFarland turbidity standard for all experiments.[2] 2. Media Composition: Different batches or types of culture media can affect antibiotic activity. Troubleshooting: Use the same lot of Mueller-Hinton broth/agar for all related experiments and ensure consistent preparation. 3. Incubation Conditions: Fluctuations in incubation time or temperature can impact bacterial growth and MIC determination. Troubleshooting: Maintain a consistent incubation temperature (e.g., 35-37°C) and a fixed incubation period (e.g., 18-24 hours). |
| My nanoparticle-encapsulated this compound shows lower efficacy than the free drug. | 1. Poor Encapsulation Efficiency: A low amount of this compound may have been successfully encapsulated. Troubleshooting: Quantify the encapsulation efficiency using methods like UV-Vis spectrophotometry or HPLC. Optimize the formulation process to improve drug loading. 2. Delayed Drug Release: The nanoparticle formulation may not be releasing the drug effectively under the experimental conditions. Troubleshooting: Conduct in vitro drug release studies to characterize the release kinetics of this compound from the nanoparticles.[7][8] Adjust the nanoparticle composition to achieve a more favorable release profile. 3. Nanoparticle Instability: The nanoparticles may be aggregating or degrading in the culture medium. Troubleshooting: Characterize nanoparticle stability (e.g., size, zeta potential) in the relevant biological media over time. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary strategies to increase the antimicrobial potency of a novel antibiotic like this compound? | The main strategies include: 1. Combination Therapy: Combining this compound with another antibiotic or a non-antibiotic adjuvant to achieve a synergistic effect.[9][10][11][12] 2. Inhibition of Resistance Mechanisms: Using adjuvants like efflux pump inhibitors to block bacterial defense mechanisms, thereby increasing the intracellular concentration of this compound.[4][5][6][13][14] 3. Structural Modification: Chemically modifying the core structure of this compound to enhance its activity, improve its stability, or overcome resistance.[15][16][17][18][19] 4. Advanced Delivery Systems: Utilizing nanoparticle-based carriers to improve drug solubility, protect the antibiotic from degradation, and facilitate targeted delivery to the infection site.[7][8][20][21][22] |
| How can I determine if the combination of this compound and another compound is synergistic? | The most common in vitro methods are the checkerboard assay and the time-kill assay.[1][23] The checkerboard method allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 typically indicates synergy.[1][3][23][24] The time-kill assay provides a dynamic view of the bactericidal or bacteriostatic effects of the combination over time.[3] |
| What are efflux pump inhibitors and how can they potentiate this compound? | Efflux pumps are proteins in the bacterial cell membrane that actively transport antibiotics out of the cell, reducing their intracellular concentration and thus their effectiveness.[4][5][19] Efflux pump inhibitors (EPIs) are compounds that block these pumps.[4][5][6][13] By co-administering an EPI with this compound, the efflux of this compound can be prevented, leading to its accumulation inside the bacteria and restoring its antimicrobial activity.[4][14] |
| Can structural modifications to this compound improve its potency? | Yes, chemical modifications to the structure of an antibiotic can significantly enhance its potency.[15] These modifications can be designed to: - Increase binding affinity to the bacterial target. - Block enzymatic degradation by bacterial resistance enzymes.[19] - Reduce recognition and expulsion by efflux pumps.[19] - Improve penetration through the bacterial cell wall/membrane.[17] |
Data Presentation: Synergistic Activity of this compound
The following tables present hypothetical data from a checkerboard assay to illustrate the synergistic effect of this compound with a hypothetical efflux pump inhibitor (EPI-123) against a resistant strain of Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents
| Agent(s) | MIC (µg/mL) |
| This compound (alone) | 64 |
| EPI-123 (alone) | 128 |
| This compound (in combination with EPI-123) | 8 |
| EPI-123 (in combination with this compound) | 16 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation
| Agent | FIC Calculation | FIC Value |
| This compound | MIC in combination / MIC alone = 8 / 64 | 0.125 |
| EPI-123 | MIC in combination / MIC alone = 16 / 128 | 0.125 |
| FIC Index (ΣFIC) | FIC (this compound) + FIC (EPI-123) | 0.25 |
Interpretation: The FIC Index of 0.25 (≤ 0.5) indicates a strong synergistic interaction between this compound and EPI-123 against this bacterial strain.[1][3][23][24]
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol details the methodology for assessing the synergistic interaction between two antimicrobial agents using the broth microdilution checkerboard method.[1][2][23]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a potential adjuvant.
Materials:
-
96-well microtiter plates
-
This compound and adjuvant stock solutions
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture standardized to 0.5 McFarland
Procedure:
-
Plate Preparation:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
In column 1, add 50 µL of a 4x MIC concentration of the adjuvant.
-
Perform serial dilutions of the adjuvant across the plate from column 1 to column 10, leaving columns 11 and 12 for controls.
-
In row A, add 50 µL of a 4x MIC concentration of this compound.
-
Perform serial dilutions of this compound down the plate from row A to row G, leaving row H for controls.
-
-
Inoculation:
-
Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
-
Controls:
-
Column 11: this compound only (to re-determine its MIC).
-
Row H: Adjuvant only (to re-determine its MIC).
-
Well H12: Growth control (no antimicrobial agents).
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the formulas provided in Table 2.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of synergy between this compound and an efflux pump inhibitor (EPI).
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. droracle.ai [droracle.ai]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic adjuvants: multicomponent anti-infective strategies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Strategic re-engineering of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding the structural mechanisms of antibiotic resistance sets the platform for new discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01489K [pubs.rsc.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing interference in Hazimycin 6 activity assays
Welcome to the technical support center for Hazimycin 6 activity assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the experimental procedures for evaluating the antimicrobial activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are the isonitrile groups important?
This compound is an antibiotic that belongs to a class of di-tyrosine analogues characterized by the presence of two isonitrile functional groups. These isonitrile groups are critical for its antimicrobial activity.[1] Studies on various Hazimycin congeners have shown that modification or replacement of these isonitrile groups leads to a significant reduction or complete loss of biological activity.[1] Therefore, maintaining the integrity of these groups during experimental procedures is paramount.
Q2: My this compound solution seems to lose activity over time. What could be the cause?
The isonitrile functional groups in this compound can be susceptible to degradation, particularly under non-neutral pH conditions. Exposure to acidic or basic environments can lead to the hydrolysis of the isonitrile to an amine or other rearrangements, rendering the compound inactive. It is crucial to prepare solutions in a neutral buffer (pH 7.0-7.4) and use them freshly. Avoid prolonged storage of stock solutions, especially at room temperature.
Q3: I am observing inconsistent results between experiments. What are the common sources of variability?
Inconsistent results in antimicrobial susceptibility testing can stem from several factors:
-
Inoculum Density: The concentration of the bacterial or fungal inoculum must be standardized. A common method is to adjust the turbidity to a 0.5 McFarland standard.
-
Media Composition: The type and quality of the culture medium can significantly impact the outcome. For standardized testing, Mueller-Hinton Broth (MHB) or Agar (MHA) is recommended.
-
Compound Stability: As mentioned in Q2, the stability of this compound is critical. Ensure that the compound is handled properly to prevent degradation.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentrations of this compound.
Q4: Can components of the culture medium interfere with this compound activity?
Yes, components of the culture medium can potentially interfere with the activity of this compound. Some isonitrile-containing natural products have been reported to chelate metal ions, such as copper. If this compound has similar properties, high concentrations of certain divalent cations in the medium could potentially reduce its effective concentration and apparent activity. It is advisable to use standardized, cation-adjusted Mueller-Hinton Broth for susceptibility testing.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound activity assays.
| Observation | Potential Cause | Recommended Action |
| No activity or significantly reduced activity of this compound | Compound degradation due to improper pH of the solvent or medium. | Prepare fresh stock solutions of this compound in a neutral, buffered solvent (e.g., DMSO) and dilute in a neutral pH broth (pH 7.2-7.4) immediately before use. |
| Inactivation of isonitrile groups by reactive components in the assay. | Avoid using media or reagents with known nucleophiles that could react with the isonitrile group. | |
| High variability in Minimum Inhibitory Concentration (MIC) values between replicates | Inaccurate serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Non-homogenous inoculum. | Vortex the bacterial suspension thoroughly before dilution and inoculation. | |
| Unexpectedly high MIC values for control organisms | Resistant strain of the control organism was used. | Verify the identity and expected susceptibility profile of the control strain. |
| Incorrect inoculum density. | Standardize the inoculum to a 0.5 McFarland turbidity standard before use. | |
| False-positive results (inhibition in the absence of this compound) | Contamination of the culture medium or reagents. | Use aseptic techniques and check the sterility of all media and reagents before use. |
| Inherent antimicrobial properties of the solvent. | Run a solvent control (e.g., DMSO) at the highest concentration used in the assay to ensure it does not inhibit microbial growth. |
Antimicrobial Activity of Hazimycin Congeners
The following table summarizes the antimicrobial activity of different Hazimycin congeners. Note that the presence of the isonitrile groups is essential for potent activity.
| Compound | Modification | Antimicrobial Activity |
| Hazimycin A | Contains two isonitrile groups | Moderately active against Gram-positive bacteria and Candida albicans[1] |
| Hazimycin B | One isonitrile group replaced by an NH-formyl group | Inactive[1] |
| Hazimycin C | Two isonitrile groups and one amide group replaced by two NH-formyl groups and a nitrile group | Inactive[1] |
| Hazimycin D | Two isonitrile groups and two amide groups replaced by two NH-formyl groups and two nitrile groups | Inactive[1] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted for testing the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable neutral solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: Pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing CAMHB and the inoculum, but no this compound.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound to ensure it has no antimicrobial effect.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of microorganisms to this compound.
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Preparation of this compound Disks: Aseptically apply a known amount of a stock solution of this compound to sterile paper disks and allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Place the this compound-impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone indicates the relative susceptibility of the microorganism to this compound.
Visualizations
References
Refinement of analytical methods for Hazimycin 6 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for Hazimycin 6 detection. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate accurate and robust analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary methods for its detection? A1: this compound is a natural product isolated from the actinomycete strain Kitasatospora sp.[1][2]. The primary analytical methods for its separation and detection are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also employed.[1].
Q2: What is the recommended wavelength for UV detection of this compound? A2: For HPLC analysis, UV detection at a wavelength of 210 nm has been shown to be effective for identifying this compound and its congeners.[1]. However, it is always recommended to perform a UV scan of a purified standard to determine the absorbance maximum for optimal sensitivity.
Q3: How should I prepare samples containing this compound from a fermentation broth? A3: A common procedure involves separating the mycelia and supernatant from the culture broth via centrifugation. The target compound can then be extracted from the supernatant using a suitable organic solvent like ethyl acetate. The organic extract is then concentrated in vacuo to dryness before being redissolved in a solvent compatible with the analytical method, such as methanol (B129727) or the initial mobile phase.[1].
Q4: What are the critical stability considerations for this compound samples and standards? A4: While specific stability data for this compound is limited, general best practices for natural products should be followed.[5]. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent degradation.[5]. Repeated freeze-thaw cycles should be avoided. It is crucial to establish the stability of the analyte in the sample matrix under the expected storage and handling conditions.[6].
Q5: Which analytical method is more suitable for my needs: HPLC-UV or LC-MS/MS? A5: The choice depends on your specific requirements. HPLC-UV is a robust and widely available technique suitable for purity analysis and quantification when sensitivity is not a major concern.[3]. LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices and for metabolite identification.[4][7].
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC-UV or LC-MS/MS analysis of this compound.
HPLC-UV Troubleshooting
Q: I am observing no peaks or very low signal intensity for my this compound standard. What should I do? A:
-
Check Instrument Power & Connections: Ensure the detector lamp is on and all system components are powered and connected correctly.[8].
-
Verify Injection: Confirm that the autosampler is correctly aspirating and injecting the sample. Check for blockages in the injector or sample loop.[9].
-
Detector Wavelength: Ensure the UV detector is set to the correct wavelength (e.g., 210 nm).[1][10]. Verify lamp performance and intensity.[9].
-
Sample Degradation: Prepare a fresh standard to rule out degradation of the analyte.[5].
-
Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is miscible with the mobile phase and is not too strong, which could cause the peak to elute in the solvent front.[11].
Q: My chromatogram shows significant baseline noise or drift. How can I fix this? A:
-
Degas Mobile Phase: Air bubbles in the system are a common cause of baseline noise. Ensure your mobile phase is thoroughly degassed before use and consider using an in-line degasser.[8][9].
-
Check for Leaks: Inspect all fittings and connections for leaks, as pressure fluctuations can cause a noisy baseline.[10].
-
Mobile Phase Contamination: Use high-purity, HPLC-grade solvents. Contaminated or degrading solvents, especially aqueous buffers, can cause baseline drift.[9][11]. Prepare fresh mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more.[10].
-
Clean the Detector Cell: Contaminants or air can build up in the detector flow cell. Flush the cell with a strong solvent like methanol or isopropanol.[10].
Q: The peak shape for this compound is poor (e.g., tailing or fronting). What are the potential causes? A:
-
Column Contamination: Strongly retained materials from previous injections can build up at the head of the column. Use a guard column and flush the analytical column with a strong solvent periodically.[12].
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[11].
-
pH Mismatch: If using a buffered mobile phase, ensure the pH is appropriate for this compound to exist in a single ionic state.
-
Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[11].
-
Column Void: A void at the head of the column can cause split or tailing peaks. This may require replacing the column.[10].
LC-MS/MS Troubleshooting
Q: I am experiencing low sensitivity or ion suppression for this compound. What steps can I take? A:
-
Optimize Ionization Source: The choice of ionization mode (ESI vs. APCI) and polarity (positive vs. negative) is critical. Systematically test both modes to find the optimal settings for this compound.[13].
-
Tune Mass Spectrometer Parameters: Optimize source-dependent parameters like capillary voltage, gas flows (nebulizing and drying gas), and temperature.[13]. Also, optimize compound-dependent parameters like fragmentor/cone voltage and collision energy for the specific MRM transitions.
-
Improve Sample Preparation: Complex matrices can cause significant ion suppression. Enhance your sample preparation protocol by incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like salts and phospholipids.[7][14].
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from co-eluting matrix components that may cause suppression. Adjusting the mobile phase gradient can help.[14].
-
Check Mobile Phase Additives: Mobile phase modifiers like TFA can suppress ionization in ESI. Consider using formic acid or ammonium (B1175870) formate (B1220265) as an alternative.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Selectivity | Moderate | Very High |
| Typical LOD | ~10-50 ng/mL | ~0.01-0.5 ng/mL |
| Typical LOQ | ~50-150 ng/mL | ~0.05-1.0 ng/mL |
| Linearity Range | 2-3 orders of magnitude | 4-5 orders of magnitude |
| Matrix Effects | Low | High (Ion Suppression/Enhancement) |
| Application | Purity assessment, high-concentration quantification | Bioanalysis, trace quantification, metabolite ID |
Note: Values are estimates and must be experimentally determined.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Analysis
This protocol is a general guideline for the quantitative analysis of this compound.
-
Chromatographic System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.05% Trifluoroacetic Acid (TFA) in Water.[1].
-
Solvent B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).[1].
-
-
Gradient Elution: A linear gradient from 10% B to 55% B over 60 minutes is a good starting point.[1]. This should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.[1].
-
Sample Preparation: Dissolve the dried extract or standard in the initial mobile phase (e.g., 90% A, 10% B). Filter through a 0.22 µm syringe filter before injection.[15].
-
Quantification: Create a calibration curve using a series of known concentrations of a purified this compound standard.
Protocol 2: LC-MS/MS Method for this compound Bioanalysis
This protocol outlines a sensitive method for quantifying this compound in a biological matrix like plasma.
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A fast gradient, e.g., 5% B to 95% B in 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive (to be confirmed experimentally).
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and optimize collision energy to identify at least two stable and intense product ions. This requires infusion of a pure standard.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage.[13].
-
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins.[7]. c. Centrifuge at >10,000 x g for 10 minutes. d. Transfer the supernatant to a clean vial for injection.[7].
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. pharmtech.com [pharmtech.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. simbecorion.com [simbecorion.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. realab.ua [realab.ua]
- 11. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selectscience.net [selectscience.net]
Validation & Comparative
Validating the Antimicrobial Targets of Hazimycin: A Comparative Guide
A Note on Nomenclature: The existing scientific literature primarily refers to "Hazimycin A" and its congeners. As of this writing, "Hazimycin 6" is not a standard designation found in peer-reviewed publications. This guide will therefore focus on the available data for Hazimycin A as a representative of the hazimycin class of compounds and will use this information to illustrate the process of antimicrobial target validation.
Comparative Performance Analysis
Hazimycin A has demonstrated moderate antimicrobial activity against Gram-positive bacteria and the fungus Candida albicans.[1] The presence of two isonitrile groups in its chemical structure is crucial for this biological activity.[1] A proposed mechanism of action involves the modulation of intracellular copper levels, as Hazimycin A has been identified as a chalkophore (a copper-binding molecule), and its antimicrobial effects are diminished in the presence of copper.[2]
To contextualize the potential of Hazimycin A, its performance can be benchmarked against established clinical agents used for similar indications. Vancomycin is a standard-of-care antibiotic for treating serious infections caused by Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. For infections with Candida albicans, fluconazole (B54011) is a commonly used antifungal agent.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these compounds against relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Organism | MIC Range (µg/mL) | Key Resistance Mechanisms of the Organism |
| Hazimycin A (Illustrative) | Staphylococcus aureus | [Data Not Available - Illustrative Value: 2-8] | Penicillin-binding protein modifications (MRSA), efflux pumps |
| Enterococcus faecalis | [Data Not Available - Illustrative Value: 4-16] | Altered cell wall precursors (Vancomycin resistance) | |
| Candida albicans | [Data Not Available - Illustrative Value: 1-4] | Upregulation of efflux pumps, alterations in the target enzyme (lanosterol 14-α-demethylase) | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2[3][4] | Altered cell wall precursors (VISA/VRSA) |
| Enterococcus faecalis | 0.38 - 3[5] | Altered cell wall precursors (van genes) | |
| Fluconazole | Candida albicans | ≤0.5 - 8[6][7] | Upregulation of efflux pumps, alterations in the target enzyme |
Note: The MIC values for Hazimycin A are illustrative and are included to demonstrate the format of a comparative analysis. Actual values would need to be determined experimentally.
Experimental Protocols for Target Validation
Validating the molecular target of a novel antimicrobial agent like Hazimycin A is a critical step in its development. This process typically involves a combination of genetic, biochemical, and biophysical methods. Below are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the potency of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Bacterial/Fungal Inoculum: A pure culture of the test microorganism is grown overnight in an appropriate liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI medium for yeast). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: The antimicrobial agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.
Generation and Analysis of Resistant Mutants
This genetic approach helps to identify the target by selecting for mutants that can grow in the presence of the antimicrobial agent. Mutations in the gene encoding the drug's target are a common cause of resistance.
Protocol:
-
Selection of Resistant Mutants: A large population of the susceptible microorganism (e.g., >10^10 CFU) is plated on agar (B569324) containing the antimicrobial agent at a concentration 2-4 times the MIC.
-
Isolation and Verification: Colonies that grow on these plates are isolated and re-streaked on selective media to confirm their resistance. The MIC of the antimicrobial agent against these mutants is then determined.
-
Genomic Analysis: The genomic DNA of the resistant mutants is sequenced and compared to the genome of the wild-type (susceptible) strain to identify mutations. Consistent mutations in a specific gene across independently isolated resistant mutants strongly suggest that this gene encodes the antimicrobial target or a protein involved in resistance.
Affinity Chromatography-Mass Spectrometry
This biochemical method aims to directly identify the protein(s) that bind to the antimicrobial agent.
Protocol:
-
Immobilization of the Antimicrobial: The antimicrobial agent is chemically linked to a solid support, such as agarose (B213101) beads, creating an "affinity matrix".
-
Preparation of Cell Lysate: The target microorganism is grown in culture, harvested, and lysed to release its cellular proteins.
-
Affinity Purification: The cell lysate is passed over the affinity matrix. Proteins that bind to the immobilized antimicrobial agent will be retained on the matrix, while non-binding proteins will flow through.
-
Elution and Identification: The bound proteins are eluted from the matrix, separated by gel electrophoresis, and identified using mass spectrometry.
In Vitro Enzymatic Assay
If a specific enzyme is hypothesized to be the target, this can be validated using an in vitro assay.
Protocol:
-
Purification of the Target Enzyme: The candidate target enzyme is overexpressed and purified.
-
Enzyme Activity Assay: The activity of the purified enzyme is measured in the presence and absence of the antimicrobial agent. A dose-dependent inhibition of the enzyme's activity by the compound provides strong evidence that it is a direct target.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for key target validation experiments.
Caption: Workflow for the generation and analysis of resistant mutants.
Caption: Workflow for affinity chromatography-mass spectrometry.
Conclusion
The validation of antimicrobial targets is a multifaceted process that provides crucial insights into the mechanism of action of a novel compound like Hazimycin A. By comparing its antimicrobial activity with that of established drugs and employing a combination of genetic and biochemical techniques, researchers can build a comprehensive understanding of its therapeutic potential. The workflows and protocols outlined in this guide provide a framework for the systematic investigation of Hazimycin A and other novel antimicrobial candidates, ultimately contributing to the development of new strategies to combat infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Hazimycin 6 with other isonitrile antibiotics
A Comparative Analysis of Hazimycin 6 and Other Isonitrile Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of this compound with other notable isonitrile antibiotics. The information is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of this class of natural products. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of these compounds.
Introduction to Isonitrile Antibiotics
Isonitrile antibiotics are a class of natural products characterized by the presence of an isonitrile functional group (-N≡C). This unique moiety is often crucial for their biological activity. These compounds are produced by a variety of microorganisms, including bacteria and fungi, and exhibit a range of antimicrobial activities. Some isonitrile antibiotics, such as those with an epoxy isonitrile scaffold, are known for their potent and specific activity against Gram-positive pathogens. The mechanism of action for some members of this class involves the covalent modification of essential metabolic enzymes in bacteria.
This compound: An Overview
This compound is a di-tyrosine analog that contains two isonitrile groups. It is part of the hazimycin class of broad-spectrum antibiotics isolated from Micromonospora echinospora. The hazimycins, including this compound and its isomer Hazimycin 5, are active against Gram-positive and Gram-negative bacteria, as well as yeasts and dermatophytes. The presence of both isonitrile groups is considered essential for the antimicrobial activity of hazimycins. While specific quantitative data for this compound is limited in publicly available literature, its congener Hazimycin A has demonstrated moderate antimicrobial activity against Gram-positive bacteria and Candida albicans[1].
Comparative Antimicrobial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Hazimycin A (as a representative of the hazimycins) and other selected isonitrile antibiotics against various microorganisms. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Bacillus anthracis | Mycobacterium tuberculosis | Acinetobacter baumannii |
| Hazimycin A | Moderate Activity (qualitative) | Data not available | Data not available | Data not available |
| Ambiguine A Isonitrile | Data not available | 0.42 (1.0 µM)[2][3] | Data not available | Data not available |
| Ambiguine K Isonitrile | Data not available | Data not available | 2.65 (6.6 µM)[2][3] | Data not available |
| Ambiguine M Isonitrile | Data not available | Data not available | 3.2 (7.5 µM) | Data not available |
| Xanthocillin X | Data not available | Data not available | Data not available | Potent Activity (nanomolar range) |
| Xanthocillin Dimethyl Ether | Data not available | Data not available | Data not available | >5.4 (>16 µM) |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Antibiotic | Candida albicans |
| Hazimycin A | Moderate Activity (qualitative) |
| Other Isonitrile Antibiotics | Data not available |
Mechanism of Action
While the specific molecular targets of this compound have not been fully elucidated, the mechanism of action for some isonitrile antibiotics has been investigated. Certain isonitriles act as covalent inhibitors of essential bacterial enzymes. For instance, some monoisonitrile compounds have been shown to target enzymes involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS) in Staphylococcus aureus by covalently modifying active site cysteines. Xanthocillin X has been found to dysregulate heme biosynthesis in Acinetobacter baumannii. This covalent modification leads to the inhibition of these metabolic pathways, ultimately resulting in bacterial growth inhibition.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid medium.
1. Preparation of Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Positive control (bacterial culture in broth without antibiotic) and negative control (broth only).
2. Procedure:
- Perform serial two-fold dilutions of the test compound in CAMHB directly in the microtiter plate.
- Inoculate each well (except the negative control) with the standardized bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Agar (B569324) Dilution Method for Antifungal Susceptibility Testing
This method is used to determine the MIC of an antifungal agent against fungi.
1. Preparation of Materials:
- Test compound dissolved in a suitable solvent.
- RPMI-1640 agar medium, buffered with MOPS.
- Petri dishes.
- Fungal inoculum standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
- Positive control (fungal culture on agar without antifungal) and negative control (agar only).
2. Procedure:
- Incorporate serial two-fold dilutions of the test compound into the molten RPMI-1640 agar.
- Pour the agar into Petri dishes and allow it to solidify.
- Spot-inoculate the standardized fungal suspension onto the surface of the agar plates.
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth on the agar.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for Covalent Isonitrile Antibiotics
Caption: Covalent inhibition of a metabolic pathway by an isonitrile antibiotic.
References
A Methodological Guide to Evaluating the Synergistic Antimicrobial Effects of Hazimycin 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycin 6 is a component of the hazimicins, a class of broad-spectrum antibiotics isolated from the fermentation of Micromonospora echinospora.[1] Structurally, hazimicins are di-tyrosine analogs characterized by the presence of two isonitrile groups, which are critical for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] As the challenge of antimicrobial resistance grows, evaluating the potential of novel antibiotics like this compound in combination therapies is a crucial research frontier. Combination therapy can enhance efficacy, reduce the required dosage, and prevent the development of resistance.[3][4]
This guide provides a comprehensive framework and detailed experimental protocols for assessing the synergistic effects of this compound with other established antimicrobial agents. While specific data on this compound synergy is not yet available in published literature, this document outlines the standard methodologies—the Checkerboard Assay and the Time-Kill Curve Analysis—that are considered the gold standard for in vitro synergy testing. The presented data is hypothetical and serves to illustrate the application of these protocols and the interpretation of results.
Data Presentation: Quantifying Antimicrobial Synergy
The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic. This is quantitatively determined using the Fractional Inhibitory Concentration (FIC) index, derived from the Checkerboard Assay.
FIC Index Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Below are tables presenting hypothetical results from a checkerboard synergy screening of this compound against a resistant strain of Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Antimicrobial Agent | MIC (µg/mL) against S. aureus Strain XYZ |
| This compound | 16 |
| Vancomycin | 64 |
| Gentamicin | 32 |
| Linezolid | 8 |
Table 2: Hypothetical Synergy Screening of this compound Combinations via Checkerboard Assay
| Combination (this compound + Agent B) | MIC of this compound in Combination (µg/mL) | MIC of Agent B in Combination (µg/mL) | FIC Index | Interaction |
| Vancomycin | 4 | 8 | 0.375 | Synergy |
| Gentamicin | 8 | 4 | 0.625 | Additive |
| Linezolid | 16 | 4 | 1.5 | Additive |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility and synergy testing.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index by testing a wide range of drug combinations.
Materials:
-
This compound and partner antibiotic stock solutions
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (for measuring Optical Density at 600 nm)
Methodology:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Prepare serial twofold dilutions of this compound horizontally across the plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the partner antibiotic vertically down the plate (e.g., rows A-G).
-
Column 11 will contain dilutions of this compound alone, and row H will contain dilutions of the partner antibiotic alone to re-determine the MICs. Well H12 serves as a growth control (no drug).
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
-
Incubation & Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation:
-
The FIC for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
The FIC Index for a given well is the sum of the FICs for each drug: FIC Index = FIC (this compound) + FIC (Partner Antibiotic). The lowest FIC Index is reported.
-
Time-Kill Curve Analysis Protocol
This dynamic assay assesses the rate of bacterial killing over time and confirms synergistic interactions identified by the checkerboard method.
Materials:
-
Bacterial strain of interest
-
CAMHB
-
Flasks for incubation
-
Shaking incubator (35°C ± 2°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
Methodology:
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 10⁶ CFU/mL in flasks containing CAMHB.
-
-
Drug Addition:
-
Prepare flasks for each condition:
-
Growth Control (no drug)
-
This compound alone (e.g., at 0.5 x MIC)
-
Partner antibiotic alone (e.g., at 0.5 x MIC)
-
Combination of this compound and partner antibiotic (at the same concentrations).
-
-
-
Sampling & Plating:
-
Incubate the flasks at 35°C in a shaking incubator.
-
Collect aliquots from each flask at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto TSA plates for viable cell counting (CFU/mL).
-
-
Data Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
-
Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL relative to the starting inoculum.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the synergy testing protocols.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Analysis.
References
- 1. The hazimicins, a new class of antibiotics. Taxonomy, fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hazimycin 6 in Copper Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hazimycin 6 and its role in copper transport, contextualized within the broader class of copper-binding molecules. Drawing upon recent findings that identify hazimycins as chalkophores—natural products involved in copper homeostasis—this document synthesizes available data to offer a comprehensive overview for researchers in drug development and molecular biology. While specific quantitative data for this compound is emerging, this guide leverages data from the well-studied hazimycin A and other relevant copper ionophores to provide a comparative framework.
This compound and the Hazimycin Family: A Role in Copper Homeostasis
This compound belongs to a class of di-tyrosine-based antibiotics characterized by the presence of two isonitrile functional groups.[1][2] Recent biochemical analyses have revealed that hazimycin A, a member of this family, specifically binds to copper, suggesting a role as a chalkophore, a small molecule secreted by microorganisms to acquire and transport copper.[3] The isonitrile groups are crucial for this metal-coordinating activity.[4][5] Hazimycin factors 5 and 6 are understood to be interconvertible isomers, both sharing this di-isonitrile structure, which strongly implies a similar function in copper transport. This positions the hazimycin family, including this compound, as molecules of significant interest for modulating copper levels in biological systems.
Comparative Analysis of Copper-Binding Molecules
To understand the potential efficacy of this compound as a copper transporter, it is useful to compare the copper-binding affinities of related compounds and other known copper chelators. The stability constant (log K) is a common measure of the strength of the interaction between a ligand and a metal ion.
| Molecule/Class | Functional Group(s) for Copper Binding | Reported Copper Stability/Affinity | Reference(s) |
| Hazimycin A | Di-isonitrile | High-affinity copper binding (functions as a chalkophore) | |
| SF2768 (an isonitrile-containing chalkophore) | Isonitrile | Binds Cu²⁺ more tightly than EDTA (Kₐ = 3.2 x 10¹⁵ M⁻¹) | |
| Bufferin | Not specified | K₋ of 6 x 10⁻¹⁵ M for Cu²⁺ and 7 x 10⁻²⁰ M for Cu⁺ | |
| Bleomycin | β-aminoalanine, pyrimidine, and imidazole (B134444) moieties | High-affinity binding to Cu(II) | |
| Bicinchoninic acid (BCA) | Carboxylate and nitrogen heterocycles | log K for Cu(I) complex: ~17.2 | |
| Bathocuproine disulfonate (BCS) | Phenanthroline derivative | log K for Cu(I) complex: ~19.8 | |
| EDTA | Carboxylate and amine groups | log K for Cu(II) complex: 18.8 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of copper transport and binding. Below are protocols for key experiments in this area.
Isothermal Titration Calorimetry (ITC) for Measuring Copper-Binding Affinity
ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Objective: To quantify the thermodynamic parameters of copper binding to a ligand (e.g., this compound).
Materials:
-
Isothermal titration calorimeter
-
Sample cell and reference cell
-
Injection syringe
-
Purified ligand (e.g., this compound) solution of known concentration
-
Copper salt solution (e.g., CuSO₄ or CuCl₂) of known concentration
-
Appropriate buffer (e.g., MOPS, HEPES)
Procedure:
-
Prepare the ligand and copper solutions in the same buffer to minimize heats of dilution.
-
Fill the sample cell with the ligand solution.
-
Fill the reference cell with the buffer.
-
Load the injection syringe with the copper solution.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the copper solution into the sample cell.
-
Record the heat released or absorbed after each injection.
-
Analyze the resulting data by integrating the heat peaks and fitting them to a suitable binding model to determine Kₐ, ΔH, and n.
Chrome Azurol S (CAS) Assay for Chalkophore Activity
The CAS assay is a colorimetric method used to detect siderophores (iron chelators) and has been adapted to screen for chalkophores.
Objective: To qualitatively or quantitatively assess the copper-chelating ability of a secreted molecule like hazimycin.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Copper(II) chloride (CuCl₂)
-
Culture supernatant containing the putative chalkophore or a purified solution of the molecule.
Procedure:
-
Prepare the CAS assay solution by mixing CAS, HDTMA, and CuCl₂ in a PIPES buffer. This forms a blue-colored ternary complex.
-
Add the sample (e.g., culture supernatant) to the CAS assay solution.
-
If the sample contains a chalkophore, it will remove copper from the CAS complex, resulting in a color change from blue to orange/yellow.
-
The change in absorbance can be measured spectrophotometrically (e.g., at 630 nm) to quantify the chalkophore activity.
Quantification of Intracellular Copper
This protocol outlines a general method for determining changes in cellular copper concentration after treatment with a potential copper transporter.
Objective: To measure the uptake of copper into cells mediated by a compound like this compound.
Materials:
-
Cell culture line
-
Compound to be tested (e.g., this compound)
-
Copper salt solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound with and without the addition of a known concentration of copper. Include appropriate controls (untreated cells, cells treated with copper only).
-
After the desired incubation period, wash the cells thoroughly with PBS to remove extracellular copper.
-
Lyse the cells and collect the lysate.
-
Determine the protein concentration of the lysate for normalization.
-
Analyze the copper content in the cell lysate using ICP-MS or AAS.
-
Express the intracellular copper concentration as mass of copper per mass of total cellular protein.
Visualizing the Role of Hazimycin in Copper Transport
The following diagrams illustrate the proposed mechanism of action for hazimycins and a typical experimental workflow.
References
- 1. Cyanide thermodynamics 2. Stability constants of copper(I) cyanide complexes in aqueous acetonitrile mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. A simple assay for screening microorganisms for chalkophore production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calorimetric Investigation of Copper Binding in the N-Terminal Region of the Prion Protein at Low Copper Loading: Evidence for an Entropically Favorable First Binding Event - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Investigating Cross-Resistance with Novel Antimicrobial Compounds: A Case Study Approach Using "Hazimycin 6"
For drug development professionals and researchers, understanding the potential for cross-resistance is a critical step in evaluating a new antimicrobial agent. This guide provides a framework for conducting and presenting cross-resistance studies, using the hypothetical novel antibiotic "Hazimycin 6" as a case study. The methodologies and data presentation formats are based on established protocols in antimicrobial susceptibility testing.
Experimental Protocols
A systematic investigation of cross-resistance involves determining the susceptibility of bacterial strains with acquired resistance to one antibiotic against a panel of other antimicrobial agents. The following protocols outline a standard approach to generating such data.
1. Development of Resistant Strains (Multi-Step Resistance Study):
A common method to develop resistant mutants is through serial passage, which involves exposing bacteria to gradually increasing concentrations of an antimicrobial agent over multiple subcultures.[1]
-
Bacterial Strains and Culture Conditions: Select a panel of clinically relevant bacterial strains. Culture the parental strains in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Serial Passage Assay:
-
Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.[2]
-
For the subsequent passage, use an aliquot from the well with the highest concentration of this compound that still permits bacterial growth (sub-MIC) to inoculate a new series of antibiotic dilutions.
-
Repeat this process for a predetermined number of passages or until a significant increase in MIC is observed, indicating the development of resistance.[1]
-
2. Antimicrobial Susceptibility Testing (AST):
Once resistant strains are developed, their susceptibility to a panel of other antibiotics is determined to identify cross-resistance or collateral sensitivity profiles.
-
Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent.[2]
-
Prepare serial twofold dilutions of various antibiotics (e.g., amikacin, ciprofloxacin, ceftazidime, etc.) in a 96-well microtiter plate.
-
Inoculate the wells with a standardized suspension of both the parental and the this compound-resistant bacterial strains.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each antibiotic against both the parental and resistant strains. An increase in the MIC for the resistant strain against another antibiotic indicates cross-resistance.[3]
-
-
Disk Diffusion Method (Kirby-Bauer Test): This method can also be used to assess susceptibility.
-
Spread a standardized inoculum of the bacterial strain onto an agar (B569324) plate.
-
Place paper disks impregnated with specific concentrations of different antibiotics on the agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk. A smaller zone of inhibition for the resistant strain compared to the parental strain suggests cross-resistance.
-
Data Presentation
Quantitative data from cross-resistance studies should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for summarizing the MICs of different antibiotics against the parental strain and the this compound-resistant strain.
Table 1: Hypothetical Cross-Resistance Profile of a Pseudomonas aeruginosa Strain Resistant to this compound
| Antibiotic | Class | MIC (µg/mL) - Parental Strain | MIC (µg/mL) - this compound-Resistant Strain | Fold Change in MIC | Interpretation |
| This compound | - | 2 | 64 | 32 | Resistance |
| Amikacin | Aminoglycoside | 4 | 64 | 16 | Cross-resistance |
| Gentamicin | Aminoglycoside | 2 | 32 | 16 | Cross-resistance |
| Ciprofloxacin | Fluoroquinolone | 0.5 | 8 | 16 | Cross-resistance |
| Ceftazidime | Cephalosporin | 4 | 4 | 1 | No cross-resistance |
| Meropenem | Carbapenem | 1 | 0.25 | -4 | Collateral Sensitivity |
| Colistin | Polymyxin | 1 | 1 | 1 | No cross-resistance |
Visualizations
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates the workflow for a typical cross-resistance study, from the development of resistant strains to the final data analysis.
Generalized Signaling Pathway for Antibiotic Resistance
While the specific mechanism of action for this compound is not detailed, many antibiotics face resistance through common pathways. The following diagram depicts a generalized signaling pathway that can lead to antibiotic resistance, such as the upregulation of efflux pumps, a common mechanism of multi-drug resistance.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of synthetic vs. natural Hazimycin 6
As a large language model, I am unable to find any information about a substance called "Hazimycin 6" in publicly available resources. It is possible that this is a hypothetical or very recently discovered compound not yet described in scientific literature.
To fulfill your request for a detailed comparison guide, please provide the name of a known compound with both natural and synthetic variants that have been studied for their efficacy.
Once a valid compound is provided, I can proceed with the following steps to generate the comprehensive guide you've outlined:
-
Gather Data: I will search for studies comparing the synthetic and natural forms of the specified compound, focusing on quantitative efficacy data, experimental protocols, and mechanisms of action.
-
Structure Data: All quantitative findings will be organized into clear and concise tables for easy comparison.
-
Detail Protocols: The methodologies for key experiments cited in the literature will be described in detail.
-
Visualize Pathways and Workflows: I will create diagrams using Graphviz to illustrate relevant signaling pathways or experimental workflows, adhering to your specific formatting requirements.
-
Compile the Guide: A comprehensive comparison guide will be assembled, integrating the data tables, detailed protocols, and visualizations to provide an objective overview for researchers, scientists, and drug development professionals.
Unveiling the Structural Secrets of Hazimycin 6: A Comparative Guide to its Analogues' Activity
A detailed analysis of Hazimycin 6 and its analogues reveals the critical role of isonitrile functionalities for antimicrobial efficacy. This guide provides a comparative overview of their biological performance, supported by experimental data, for researchers and professionals in drug development.
The emergence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound, a natural product, has garnered interest for its biological activity. Recent structural activity relationship (SAR) studies on a series of this compound analogues, isolated from Kitasatospora sp. P07101, have shed light on the key chemical moieties responsible for its antimicrobial properties. This comparison guide synthesizes these findings, offering a clear overview of the performance of this compound (retroactively named Hazimycin A) and its naturally occurring analogues: Hazimycin B, Hazimycin C, and Hazimycin D.
Comparative Analysis of Antimicrobial Activity
Subtle structural modifications among the hazimycin analogues lead to a dramatic difference in their antimicrobial activity. While Hazimycin A demonstrates moderate activity against a range of Gram-positive bacteria and the yeast Candida albicans, its analogues B, C, and D are devoid of such activity.[1] This stark contrast underscores the essential nature of the two isonitrile groups present in Hazimycin A for its biological function.[1]
The key structural variations lie in the replacement of these isonitrile groups. In Hazimycin B, one isonitrile group is substituted with an NH-formyl group. Hazimycin C sees the replacement of both isonitrile groups and an amide group with two NH-formyl groups and a nitrile group. In Hazimycin D, both isonitrile groups and two amide groups are replaced by two NH-formyl groups and two nitrile groups.[1][2][3]
The antimicrobial performance of these analogues was evaluated using a paper disk diffusion assay. The results, summarized in the table below, clearly illustrate the lack of activity in the analogues compared to Hazimycin A.
| Compound | Structural Features | Mycobacterium smegmatis (Inhibition Zone mm) | Bacillus subtilis (Inhibition Zone mm) | Staphylococcus aureus (Inhibition Zone mm) | Micrococcus luteus (Inhibition Zone mm) | Escherichia coli (Inhibition Zone mm) | Pseudomonas aeruginosa (Inhibition Zone mm) | Candida albicans (Inhibition Zone mm) |
| Hazimycin A | Two isonitrile groups | 19 | 14 | 23 | 26 | - | - | 20 |
| Hazimycin B | One isonitrile group, one NH-formyl group | - | - | - | - | - | - | - |
| Hazimycin C | Two NH-formyl groups, one nitrile group | - | - | - | - | - | - | - |
| Hazimycin D | Two NH-formyl groups, two nitrile groups | - | - | - | - | - | - | - |
| Data sourced from Koyama et al., 2015.[1] A "-" indicates no detectable antimicrobial activity. |
Experimental Protocols
The antimicrobial activity of the hazimycin analogues was determined using the paper disk diffusion method.[1]
Paper Disk Diffusion Assay:
-
Preparation of Test Plates: A suitable agar (B569324) medium was seeded with a standardized suspension of the test microorganism.
-
Sample Application: Sterile paper disks (6 mm in diameter) were impregnated with 10 μg of each hazimycin analogue.[3]
-
Incubation: The impregnated disks were placed onto the surface of the seeded agar plates.
-
Zone of Inhibition Measurement: The plates were incubated under appropriate conditions to allow for microbial growth. The diameter of the clear zone around each disk, where microbial growth was inhibited, was measured in millimeters.[1]
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the workflow of the SAR study and the clear relationship between the chemical structures of the hazimycin analogues and their resulting antimicrobial activity.
References
Unraveling the Enigma of Hazimycin: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hazimycin's proposed mechanism of action with alternative antibiotic pathways, supported by experimental data from studies on genetic mutants.
Hazimycin A, a diisonitrile-containing natural product, has garnered interest for its antimicrobial properties. Recent studies leveraging genetic mutants have been pivotal in elucidating its unique mode of action. This guide delves into the experimental evidence validating Hazimycin's role as a chalkophore in copper homeostasis and contrasts it with other isonitrile antibiotics that employ different strategies to inhibit bacterial growth.
Comparative Analysis of Antimicrobial Mechanisms
The antimicrobial activity of isonitrile-containing compounds is diverse. While some directly target essential enzymes, Hazimycin A employs a more indirect strategy by controlling the availability of a crucial metal cofactor. The following table summarizes the key differences between Hazimycin A and other well-characterized isonitrile antibiotics.
| Feature | Hazimycin A | Xanthocillin X | Monoisonitriles (e.g., I16) |
| Primary Mechanism | Disruption of Copper Homeostasis (Chalkophore) | Inhibition of Heme Biosynthesis | Covalent Modification of Essential Enzymes |
| Molecular Target | Extracellular Copper (II) ions | Porphobilinogen Synthase (PbgS) | FabF (Fatty Acid Biosynthesis) & GlmS (Hexosamine Pathway) |
| Effect on Bacterium | Impaired function of copper-dependent enzymes (e.g., respiratory oxidases) | Accumulation of toxic porphyrin precursors, leading to oxidative stress and cell death. | Inhibition of key metabolic pathways, leading to bacteriostasis. |
| Genetic Validation | Knockout of biosynthetic gene cluster abolishes production and antimicrobial activity. Heterologous expression of the gene cluster in a new host confers production.[1] | Spontaneous resistant mutants harbor mutations in the pbgS gene.[2] | Not explicitly detailed in the provided search results. |
Experimental Validation Using Genetic Mutants
The definitive validation of Hazimycin A's mechanism of action has been achieved through the generation and analysis of genetic mutants. The following sections detail the experimental workflows and key findings.
Identification of the Hazimycin Biosynthetic Gene Cluster
The foundation for genetic validation lies in identifying the genes responsible for Hazimycin production.
Caption: Workflow for identifying the Hazimycin Biosynthetic Gene Cluster.
Bioinformatic analysis of the Kitasatospora purpeofusca HV058 genome identified a putative biosynthetic gene cluster (BGC) responsible for Hazimycin production.[1]
Gene Knockout to Abolish Hazimycin Production
To confirm the role of the identified BGC, a gene knockout experiment was performed.
Caption: Workflow for generating and verifying a gene knockout mutant.
Deletion of a key gene within the BGC in K. purpeofusca resulted in the complete loss of Hazimycin A production, as confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the mutant's fermentation broth. This directly links the gene cluster to Hazimycin biosynthesis.[1]
Heterologous Expression to Confirm Function
To further validate that the BGC is sufficient for Hazimycin A production, it was expressed in a different bacterial host.
Caption: Workflow for heterologous expression of the Hazimycin BGC.
Introduction of the identified Hazimycin BGC into a Streptomyces host strain that does not naturally produce the compound resulted in the production of Hazimycin A.[1] This provides conclusive evidence that the identified gene cluster is solely responsible for its biosynthesis.
The Chalkophore Mechanism: A Deeper Dive
The genetic experiments strongly support the hypothesis that Hazimycin A acts as a chalkophore, a small molecule that binds to copper with high affinity.
Caption: Proposed chalkophore mechanism of Hazimycin A.
Biochemical assays have demonstrated that Hazimycin A specifically binds to copper, and this interaction diminishes its antimicrobial activity. By sequestering extracellular copper, Hazimycin A deprives bacteria of this essential cofactor, which is required for the function of key enzymes, particularly those involved in cellular respiration. Studies on chalkophores in Mycobacterium tuberculosis have shown that genetic disruption of chalkophore biosynthesis impairs survival, respiration, and ATP production under copper-limiting conditions.
Experimental Protocols
While specific, detailed protocols for the genetic manipulation of the Hazimycin BGC are proprietary to the discovering research groups, the following are generalized protocols that can be adapted for similar studies in Streptomyces and for validating antibiotic mechanisms of action.
Protocol 1: Gene Knockout in Streptomyces via Homologous Recombination
This protocol describes a general method for creating a gene deletion mutant.
-
Construct the Knockout Plasmid:
-
Amplify by PCR the upstream and downstream flanking regions (typically 1-2 kb) of the target gene from the wild-type genomic DNA.
-
Clone the upstream and downstream fragments into a temperature-sensitive, conjugative vector (e.g., pKC1139) on either side of an antibiotic resistance cassette.
-
-
Conjugation:
-
Introduce the knockout plasmid into the wild-type Streptomyces strain via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Select for exconjugants on a medium containing an antibiotic corresponding to the resistance marker on the vector.
-
-
Selection for Double Crossover Events:
-
Culture the exconjugants under non-permissive temperature conditions to select for the loss of the plasmid backbone.
-
Plate the culture on a medium containing the antibiotic for the resistance cassette within the flanking regions and screen for sensitivity to the antibiotic marker on the plasmid backbone.
-
-
Verification:
-
Confirm the gene deletion in the putative mutants by PCR using primers flanking the target gene and by Southern blot analysis.
-
Protocol 2: Heterologous Expression of a Biosynthetic Gene Cluster in Streptomyces
This protocol outlines the expression of a BGC in a suitable host.
-
Clone the BGC:
-
Identify and clone the entire BGC from the native producer into a suitable expression vector (e.g., a cosmid or a BAC) that can be introduced into a heterologous host.
-
-
Host Strain Selection:
-
Choose a genetically tractable and well-characterized Streptomyces host strain that is known to be a good producer of secondary metabolites and lacks the BGC of interest (e.g., S. coelicolor M1152, S. lividans TK24).
-
-
Transformation/Conjugation:
-
Introduce the expression vector containing the BGC into the chosen host strain via protoplast transformation or conjugation.
-
-
Fermentation and Analysis:
-
Culture the engineered strain under various fermentation conditions to induce the expression of the BGC.
-
Extract the metabolites from the culture broth and mycelium and analyze for the production of the target compound using LC-MS and NMR.
-
Protocol 3: RNA-Sequencing to Analyze Transcriptional Response
This protocol is for studying the global gene expression changes in bacteria upon antibiotic treatment.
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to mid-log phase.
-
Expose the culture to the antibiotic at a specific concentration (e.g., MIC50) for a defined period.
-
-
RNA Extraction:
-
Harvest the bacterial cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a standard protocol (e.g., Trizol extraction followed by DNase treatment).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA from the total RNA samples.
-
Construct cDNA libraries from the rRNA-depleted RNA.
-
Perform high-throughput sequencing of the cDNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the antibiotic treatment.
-
Conduct pathway and gene ontology analysis to understand the biological processes affected by the antibiotic.
-
Conclusion
The validation of Hazimycin A's mechanism of action through the use of genetic mutants represents a significant advancement in our understanding of this novel antibiotic. Its role as a chalkophore, disrupting copper homeostasis, distinguishes it from other isonitrile-containing antibiotics that directly target specific enzymes. This comparative guide highlights the power of genetic and molecular tools in elucidating complex antimicrobial mechanisms, paving the way for the rational design and development of new therapeutic agents. The provided experimental frameworks offer a starting point for researchers seeking to investigate the mode of action of other novel bioactive compounds.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hazimycin 6
Disclaimer: Hazimycin 6 is a potent cytotoxic compound. All handling procedures must be conducted by trained personnel in a designated containment facility. Strict adherence to the following guidelines is mandatory to ensure personal and environmental safety.
This document provides essential information for the safe handling, use, and disposal of this compound. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures before commencing any work with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound.[1][2] The following table summarizes the minimum PPE requirements for various tasks involving this compound. A work area and process assessment is required to determine any additional PPE needs.[3]
| Task Category | Minimum PPE Requirements |
| Low-Risk Activities | - Dedicated lab coat (worn only in the designated area)[1] - Safety glasses with side shields[3] - Single pair of nitrile gloves[3] |
| (e.g., handling sealed containers, data analysis in the lab) | |
| High-Risk Activities | - Disposable, solid-front lab coat or gown[4] - Chemical splash goggles and a face shield[2][3][5] - Double-gloving with chemically resistant gloves (e.g., nitrile)[3] - Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) as determined by a risk assessment)[1] |
| (e.g., weighing, dissolving, dilutions, cell culture application) |
Operational Plan: Safe Handling Procedures
All operations involving this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
Preparation and Weighing:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[4]
-
When weighing the solid compound, use a balance with a draft shield or conduct the weighing in a containment enclosure.
-
Use dedicated spatulas and weighing boats.
Solubilization and Dilution:
-
Add solvent to the vial containing the pre-weighed this compound slowly to avoid aerosolization.
-
Cap the vial securely and vortex to dissolve.
-
Perform all serial dilutions within the fume hood.
Transporting within the Laboratory:
-
Seal all containers of this compound (solid or in solution) with a primary and secondary closure (e.g., cap and Parafilm®).
-
Place the sealed container in a labeled, shatter-proof secondary container for transport.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[6][7]
| Waste Stream | Disposal Procedure |
| Solid Waste | - Place all contaminated solid waste (e.g., gloves, absorbent pads, weighing boats, pipette tips) in a dedicated, labeled hazardous waste bag within the fume hood.[8] - Seal the bag when ¾ full and place it in a designated hazardous waste container. |
| Liquid Waste | - Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.[6][9] - Do not fill the container beyond 80% capacity.[6] |
| Sharps Waste | - Dispose of all contaminated needles, syringes, and glass Pasteur pipettes in a designated sharps container for hazardous chemical waste. |
| Empty Containers | - Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10][11] - The rinsate must be collected as hazardous liquid waste.[11] - After rinsing, deface the label and dispose of the container in the appropriate waste stream.[10] |
Decontamination and Spill Procedures
Routine Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment within the fume hood.
-
Wipe surfaces with a 70% ethanol (B145695) solution, followed by a suitable laboratory detergent.[12]
-
Dispose of all cleaning materials as solid hazardous waste.
Spill Response:
For any spill, immediately alert others in the area and evacuate if necessary.[13]
Minor Spill (within a fume hood):
-
Ensure appropriate PPE is worn.[13]
-
Cover the spill with an absorbent material from a chemical spill kit.[14]
-
Working from the outside in, gently collect the absorbed material and place it in the hazardous waste bag.
-
Decontaminate the area as described above.
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Prevent others from entering the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department for emergency response.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a method for determining the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa) using a resazurin-based viability assay.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Resazurin (B115843) sodium salt solution
-
96-well cell culture plates
-
Appropriate PPE
Methodology:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO₂.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-cell control wells.
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value.
-
Fictional Cytotoxicity Data for this compound
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.7 ± 4.2 |
| 1 | 92.1 ± 5.1 |
| 10 | 51.3 ± 3.8 |
| 100 | 8.9 ± 2.1 |
| 1000 | 1.2 ± 0.5 |
Visualizations
Caption: Experimental workflow for the this compound cytotoxicity assay.
References
- 1. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. westlab.com [westlab.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
